Bornyl isovalerate
Description
Structure
2D Structure
Properties
CAS No. |
85699-69-0 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12+,15+/m0/s1 |
InChI Key |
MPYYVGIJHREDBO-YWPYICTPSA-N |
Isomeric SMILES |
CC(C)CC(=O)OC1CC2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
260.00 °C. @ 760.00 mm Hg |
density |
0.944-0.947 |
physical_description |
Colourless liquid; Warm, herbaceous, slightly earthy-green aroma |
solubility |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Bornyl Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bornyl isovalerate is a monoterpene ester recognized for its characteristic aroma and potential therapeutic properties, notably its association with the sedative effects of Valerian (Valeriana officinalis) root.[1] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final ester product. The synthesis is a convergence of two distinct pathways: the terpenoid pathway leading to the alcohol moiety, (+)- or (-)-borneol, and the amino acid catabolism pathway that provides the acyl donor, isovaleryl-CoA. This document summarizes the current understanding of the enzymatic players, presents available quantitative data for analogous reactions, outlines detailed experimental protocols for enzyme characterization, and provides logical diagrams of the biosynthetic routes.
The Biosynthetic Pathway
The formation of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Synthesis of the Isoprenoid Precursors: The universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2][3]
-
Formation of the Borneol Moiety: The C5 precursors are utilized to synthesize the C10 monoterpene, borneol.
-
Formation of the Isovalerate Moiety: The branched-chain acyl donor, isovaleryl-CoA, is typically derived from the catabolism of the amino acid L-leucine.
-
Esterification: The final step involves the condensation of borneol and isovaleryl-CoA, a reaction catalyzed by an alcohol acyltransferase.
Pathway to Borneol
The biosynthesis of borneol is a well-characterized branch of monoterpenoid metabolism.[4]
-
Geranyl Pyrophosphate (GPP) Synthesis: A head-to-tail condensation of one molecule of DMAPP and one molecule of IPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to form the C10 intermediate, geranyl pyrophosphate (GPP).[3]
-
Cyclization to Bornyl Pyrophosphate (BPP): GPP undergoes a complex cyclization reaction catalyzed by the enzyme bornyl diphosphate (B83284) synthase (BPPS) to yield bornyl pyrophosphate (BPP).[2] This is a key step that establishes the characteristic bicyclic structure of borneol.
-
Dephosphorylation to Borneol: BPP is subsequently hydrolyzed to borneol. This reaction is catalyzed by a phosphatase, which may be a specific bornyl diphosphate diphosphatase (BDD) or a more general phosphatase.[5]
The stereochemistry of the final borneol product ((+)-borneol or (-)-borneol) is determined by the specific stereochemical outcome of the BPPS-catalyzed cyclization.
Pathway to Isovaleryl-CoA
The most common route for the biosynthesis of isovaleryl-CoA in both plants and animals is through the degradation of L-leucine.
-
Transamination: L-leucine is first deaminated by a branched-chain amino acid aminotransferase (BCAT) to form α-ketoisocaproate.
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase complex (BCKDH) catalyzes the oxidative decarboxylation of α-ketoisocaproate to yield isovaleryl-CoA.
Final Esterification Step
The terminal step in the biosynthesis is the esterification of borneol with isovaleryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) , likely belonging to the large and diverse BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[6] While a specific "bornyl isovaleryltransferase" has not been definitively isolated and characterized, the well-studied bornyl acetyltransferase (BAT) from Wurfbainia villosa, which catalyzes the formation of bornyl acetate (B1210297) from borneol and acetyl-CoA, serves as a strong functional analogue.[5][7] These enzymes are known to often exhibit broad substrate specificity, accepting various alcohols and acyl-CoA thioesters.[8][9]
Quantitative Data
Quantitative kinetic data for a specific bornyl isovaleryltransferase is not yet available in the literature. However, data from closely related enzymes in the pathway provide valuable insights into the efficiency of these transformations.
Table 1: Kinetic Parameters of Key Enzyme Classes in Terpenoid and Ester Biosynthesis
| Enzyme | Source Organism | Substrates | K_m (µM) | k_cat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| (-)-Bornyl Diphosphate Synthase (BbTPS3) | Blumea balsamifera | GPP | 4.93 ± 1.38 | 1.49 | [8] |
| (+)-Bornyl Diphosphate Synthase (CbTPS1) | Cinnamomum burmanni | GPP | 5.11 | - | [8] |
| Bornyl Acetyltransferase (WlBAT1) | Wurfbainia longiligularis | (+)-Borneol | 120.5 ± 21.3 | 0.44 ± 0.04 | [9] |
| Acetyl-CoA | 15.6 ± 2.6 | - | [9] | ||
| Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT) | Clarkia breweri | Benzyl alcohol | 18 ± 2 | 7.9 | [8] |
| | | Benzoyl-CoA | 5.5 ± 0.7 | - |[8] |
Note: The table presents a selection of available data. Kinetic parameters can vary significantly based on assay conditions and the specific enzyme isoform.
Experimental Protocols
This section provides a generalized methodology for the characterization of a candidate alcohol acyltransferase, such as a putative bornyl isovaleryltransferase.
Protocol: Heterologous Expression and Purification of a Candidate Acyltransferase
This protocol describes the expression of a plant-derived acyltransferase in Escherichia coli for subsequent purification and characterization.
-
Gene Cloning: The open reading frame of the candidate acyltransferase gene, identified via homology searches of plant transcriptomic or genomic databases, is amplified by PCR. The resulting DNA fragment is cloned into a suitable bacterial expression vector (e.g., pET-28a or pGEX series), often with an N- or C-terminal affinity tag (e.g., His₆-tag, GST-tag) to facilitate purification.
-
Bacterial Transformation and Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture (e.g., 5 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of culture medium (e.g., 1 L). The culture is grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours (4-16 h) to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and a protease inhibitor cocktail). Cells are lysed by sonication on ice or by using a French press.
-
Affinity Purification: The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 min at 4°C). If a His-tagged protein is expressed, the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). The recombinant protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Protein Analysis: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method, such as the Bradford assay.
Protocol: In Vitro Enzyme Assay for Acyltransferase Activity
This assay is designed to determine the activity and substrate specificity of the purified recombinant acyltransferase.
-
Reaction Mixture: A typical reaction mixture (e.g., 100 µL final volume) contains:
-
50 mM buffer (e.g., Tris-HCl or HEPES, pH 7.5)
-
1-5 µg of purified recombinant enzyme
-
1 mM alcohol substrate (e.g., (+)-borneol)
-
0.5 mM acyl-CoA substrate (e.g., isovaleryl-CoA)
-
1 mM DTT (optional, to maintain a reducing environment)
-
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme or one of the substrates. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-60 minutes). Control reactions should be included (e.g., no enzyme, boiled enzyme, or no substrate).
-
Product Extraction: The reaction is stopped, and the ester product is extracted by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) containing an internal standard (e.g., tetradecane). The mixture is vortexed vigorously and then centrifuged to separate the phases.
-
Product Analysis: The organic phase is carefully collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product (this compound) is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.
-
Quantification: The amount of product formed is quantified by comparing its peak area to that of the internal standard. This data can be used to calculate the specific activity of the enzyme. For kinetic analysis, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Kinetic parameters (K_m and V_max) are then determined by fitting the data to the Michaelis-Menten equation.
Pathway and Workflow Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for enzyme characterization.
Caption: Overall biosynthetic pathway of this compound.
Caption: Experimental workflow for acyltransferase characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Genome-Wide Identification of BAHD Superfamily and Functional Characterization of Bornyl Acetyltransferases Involved in the Bornyl Acetate Biosynthesis in Wurfbainia villosa [frontiersin.org]
- 6. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 7. Genome-Wide Identification of BAHD Superfamily and Functional Characterization of Bornyl Acetyltransferases Involved in the Bornyl Acetate Biosynthesis in Wurfbainia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization and Catalytic Activity Improvement of Borneol Acetyltransferase from Wurfbainia longiligularis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence and Analysis of Bornyl Isovalerate in Valeriana Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Valeriana, comprising over 250 species, is renowned for its use in traditional and modern medicine, primarily for its sedative and anxiolytic properties. The characteristic aroma and therapeutic effects of Valeriana extracts are largely attributed to their complex mixture of volatile compounds, particularly monoterpenes and sesquiterpenes found in the essential oil of the roots and rhizomes. Among these, bornyl isovalerate, a monoterpenoid ester, is a significant contributor to the distinctive scent of valerian. This technical guide provides an in-depth overview of the natural occurrence of this compound in various Valeriana species, detailed experimental protocols for its quantification, and a visualization of its biosynthetic pathway.
Data Presentation: Quantitative Occurrence of this compound and Related Compounds
The concentration of this compound and other major volatile compounds in the essential oil of Valeriana species can vary significantly depending on the species, geographical origin, and cultivation conditions. The following tables summarize the quantitative data from various studies, providing a comparative analysis.
| Table 1: this compound Content in the Essential Oil of Various Valeriana Species | ||
| Valeriana Species | This compound (% of Essential Oil) | Reference |
| Valeriana officinalis | 0.2 - 2.0 | [1] |
| Valeriana officinalis (from Iran) | 0.8 | |
| Valeriana wallichii | Present (unquantified) | [2] |
| Table 2: Major Volatile Constituents in the Essential Oil of Valeriana officinalis | ||||
| Compound | Content Range (%) | Mean Content (%) | Variation Coefficient | Reference |
| Bornyl acetate | 8.8 - 33.7 | 20.18 | 0.50 | [1][3] |
| Valerenal | trace - 14.7 | - | - | [1][3] |
| Valeranone | 0.5 - 9.4 | - | - | [1][3] |
| Isovaleric acid | 0 - 2.1 | 0.82 | 0.96 | [1][3] |
| Camphene | 0.6 - 5.9 | 2.90 | 0.67 | [1][3] |
| α-Fenchene | 0.6 - 5.8 | 2.70 | 1.00 | [1][3] |
| Myrtenyl isovalerate | 1.1 - 2.5 | - | - | [1][3] |
| Table 3: Bornyl Acetate Content in Other Valeriana Species | ||
| Valeriana Species | Bornyl Acetate (% of Essential Oil) | Reference |
| Valeriana jatamansi | 0.6 - 1.5 | [4][5] |
| Valeriana edulis ssp. procera | 11.15 | [6] |
| Valeriana officinalis L. var. latifolia Miq. | 23.93 - 60.19 | [7] |
Experimental Protocols
The extraction and quantification of this compound and other volatile compounds from Valeriana species are typically performed using hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).
Extraction of Essential Oil by Hydrodistillation
This protocol is adapted from the European Pharmacopoeia method.
-
Plant Material Preparation:
-
Air-dry the roots and rhizomes of the Valeriana species at room temperature to a constant weight.
-
Grind the dried plant material to a coarse powder.
-
-
Hydrodistillation:
-
Place 100 g of the powdered plant material into a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and maintain a distillation rate of 3-4 mL/min for 3-4 hours.
-
Collect the essential oil in the calibrated collection tube of the Clevenger apparatus.
-
Separate the aqueous phase and dry the collected essential oil over anhydrous sodium sulfate.
-
Store the dried essential oil in a sealed, airtight vial at 4°C until analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a generalized protocol based on common parameters from multiple studies.[8][9][10]
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent such as n-hexane or dichloromethane.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent HP-6890 or similar, coupled to an Agilent HP-5973 or equivalent mass selective detector.
-
Column: HP-5MS or DB-1 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999%) at a constant flow rate of 1 mL/min.
-
Injector:
-
Temperature: 200°C - 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 1:20 to 1:150.
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 1-2 minutes.
-
Ramp: Increase at a rate of 3°C/min to 250°C.
-
Final Hold: Hold at 250°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40 - 550 amu.
-
Detector Temperature: 250°C.
-
-
-
Data Analysis:
-
Compound Identification: Identify this compound and other constituents by comparing their mass spectra with reference spectra in mass spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.
-
Quantification: Determine the relative percentage of each compound by peak area normalization. For absolute quantification, a calibration curve generated from authentic standards is required.
-
Mandatory Visualization
Biosynthesis of this compound
This compound is a monoterpenoid ester derived from the isoprenoid pathway. The biosynthesis begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) pathway.
References
- 1. scispace.com [scispace.com]
- 2. Phytochemical For Valerian, Phytochemical for valeriana wallichii [plpl.in]
- 3. researchgate.net [researchgate.net]
- 4. Essential Oil Composition of Valeriana Jatamansi Jones from Himalayan Regions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential oil composition of valeriana jatamansi jones from himalayan regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.techscience.cn [cdn.techscience.cn]
- 10. Valeriana pilosa Roots Essential Oil: Chemical Composition, Antioxidant Activities, and Molecular Docking Studies on Enzymes Involved in Redox Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
Bornyl Isovalerate: A Technical Whitepaper on its Pharmacological Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bornyl isovalerate, an ester of borneol and isovaleric acid, is a naturally occurring compound found in various plants, notably in the essential oil of Valeriana officinalis. While direct and extensive pharmacological studies on this compound are limited, a comprehensive analysis of its constituent molecules—borneol and isovaleric acid (often studied as its derivative, valerenic acid)—provides significant insight into its potential therapeutic properties. This technical guide synthesizes the available preclinical data to elucidate the probable sedative, anxiolytic, anti-inflammatory, and analgesic effects of this compound. This document outlines key experimental protocols, presents quantitative data from studies on its components, and visualizes the implicated signaling pathways to provide a foundational resource for further research and development.
Introduction
This compound is a monoterpenoid ester that contributes to the characteristic aroma of valerian root.[1] Historically, valerian preparations have been used in traditional medicine for their calming and sedative effects.[2] Modern scientific inquiry has focused on identifying the specific bioactive constituents responsible for these properties. While much of this research has centered on valerenic acid and its derivatives, the pharmacological contribution of other components like this compound warrants deeper investigation.
This whitepaper aims to provide a detailed overview of the known and inferred pharmacological properties of this compound, drawing upon the robust body of evidence available for its precursor molecules. The subsequent sections will delve into its potential mechanisms of action, supported by quantitative data and detailed experimental methodologies, to guide future preclinical and clinical research.
Predicted Physicochemical and Pharmacokinetic Properties
Chemoinformatic analysis provides a preliminary understanding of the drug-like properties of this compound. These predictions are crucial for designing pharmacokinetic and pharmacodynamic studies.
| Property Category | Parameter | Predicted Value | Reference |
| Physicochemical | Molecular Weight | 238.37 g/mol | --INVALID-LINK-- |
| LogP | 4.6 | --INVALID-LINK-- | |
| Topological Polar Surface Area | 26.3 Ų | --INVALID-LINK-- | |
| Absorption | Human Intestinal Absorption | Low (Predicted) | --INVALID-LINK-- |
| Caco-2 Permeability | -4.541 (Predicted) | --INVALID-LINK-- | |
| Distribution | Blood-Brain Barrier Permeability | Permeable (Predicted) | --INVALID-LINK-- |
| Plasma Protein Binding | 94.6% (Predicted) | --INVALID-LINK-- | |
| Metabolism | Cytochrome P450 Inhibition | Potential inhibitor of CYP2C19, CYP2C9, CYP3A4 (Predicted) | --INVALID-LINK-- |
| Excretion | Half-life (T1/2) | 0.166 hours (Predicted) | --INVALID-LINK-- |
| Clearance (CL) | 13.688 L/h (Predicted) | --INVALID-LINK-- | |
| Toxicity | hERG Inhibition | Low risk (Predicted) | --INVALID-LINK-- |
| Ames Mutagenicity | Low risk (Predicted) | --INVALID-LINK-- |
Sedative and Anxiolytic Properties
The sedative and anxiolytic effects of this compound are strongly suggested by studies on its parent alcohol, borneol, and on valerian extracts in which it is a constituent. The primary mechanism is believed to be the positive allosteric modulation of the GABA-A receptor.
Mechanism of Action: GABA-A Receptor Modulation
Borneol has been demonstrated to be a potent positive allosteric modulator of GABA-A receptors.[3] It enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This action is similar to that of benzodiazepines, although it occurs at a different binding site.
Quantitative Data from Preclinical Studies (on Borneol)
| Experimental Model | Compound | Dose | Effect | Reference |
| Thiopental-induced sleep time (mice) | (–)-Borneol | 100 mg/kg, i.p. | 57% reduction in sleep onset time; 57% increase in total sleep time. | [4] |
| Elevated Plus Maze (mice) | (–)-Borneol | 100 mg/kg, i.p. | 57% increase in time spent in open arms. | [5] |
Experimental Protocols
This model assesses the sedative-hypnotic effects of a compound.[6]
-
Animals: Male Swiss mice (25-30 g).
-
Procedure:
-
Animals are divided into control (vehicle), standard (e.g., Diazepam 2 mg/kg), and test groups (this compound at various doses).
-
The test compound or vehicle is administered intraperitoneally (i.p.).
-
After a set period (e.g., 30 minutes), a sub-hypnotic dose of thiopental (B1682321) sodium (e.g., 40 mg/kg, i.p.) is administered.
-
The latency to the onset of sleep (loss of righting reflex) and the total duration of sleep are recorded.
-
-
Endpoint: A significant decrease in sleep latency and an increase in sleep duration indicate a sedative effect.
The EPM is a widely used model to evaluate anxiolytic-like behavior in rodents.[2][7]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure:
-
Animals are treated with the test compound, vehicle, or a standard anxiolytic (e.g., Diazepam).
-
After a pre-treatment period, each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute period, typically using a video-tracking system.
-
-
Endpoints: The number of entries into and the time spent in the open and closed arms are measured. An increase in the proportion of time spent or entries into the open arms is indicative of an anxiolytic effect.
Anti-inflammatory Properties
Borneol and other related monoterpenes have demonstrated significant anti-inflammatory activity in various preclinical models. This suggests that this compound may also possess these properties, likely through the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Bornyl acetate, a structurally similar compound, has been shown to inhibit the NF-κB and MAPK signaling pathways.[8] These pathways are critical in the transcriptional regulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Inhibition of these pathways leads to a reduction in the production of these inflammatory mediators.
Quantitative Data from Preclinical Studies (on Borneol and Related Esters)
| Experimental Model | Compound | Concentration/Dose | Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | Bornyl salicylate | 10 µg/mL | Reduction in NO production. | [9] |
| Zymosan-induced peritonitis (mice) | Bornyl salicylate | N/A | Reduction in TNF-α, IL-1β, and IL-6. | [9] |
| fMLF-induced neutrophil chemotaxis | (–)-Borneol | IC50 = 5.8 ± 1.4 µM | Inhibition of chemotaxis. | [10] |
| COX-1 and COX-2 Inhibition | Artemisia jordanica EO (63.4% bornyl acetate) | IC50 = 15.64 µg/mL (COX-1), 91.91 µg/mL (COX-2) | Enzyme inhibition. | [11] |
Experimental Protocols
This assay is used to screen for anti-inflammatory activity by measuring the production of inflammatory mediators.[12]
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
After an incubation period (e.g., 24 hours), the cell supernatant is collected.
-
-
Endpoints: Levels of nitric oxide (NO) can be measured using the Griess assay. Pro-inflammatory cytokines (TNF-α, IL-6, etc.) can be quantified using ELISA kits.
This is a classic model of acute inflammation.
-
Animals: Wistar rats or Swiss mice.
-
Procedure:
-
Animals are pre-treated with the test compound (p.o. or i.p.) or vehicle.
-
After 1 hour, a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Analgesic Properties
The analgesic effects of borneol have been demonstrated in several animal models of pain, suggesting a potential role for this compound in pain management.
Mechanism of Action
The analgesic effects of borneol are likely multifactorial, involving both central and peripheral mechanisms. The potentiation of GABAergic inhibition contributes to its central analgesic effects. Additionally, its anti-inflammatory properties can reduce peripheral sensitization of nociceptors.
Quantitative Data from Preclinical Studies (on Borneol)
| Experimental Model | Compound | Dose | Effect | Reference |
| Formalin Test (mice), Phase II | (+)-Borneol | 5-50 mg/kg, i.p. | Dose-dependent reduction in paw licking time. | [13] |
| CFA-induced inflammatory pain (mice) | (+)-Borneol | 125-500 mg/kg, p.o. | Dose-dependent increase in paw withdrawal threshold. | [13] |
Experimental Protocols
This model distinguishes between neurogenic (Phase I) and inflammatory (Phase II) pain.[14]
-
Animals: Mice.
-
Procedure:
-
Animals are pre-treated with the test compound, vehicle, or a standard analgesic.
-
A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of a hind paw.
-
The amount of time the animal spends licking the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).
-
-
Endpoint: A reduction in licking time, particularly in Phase II, indicates anti-inflammatory and analgesic activity.
This model assesses centrally mediated analgesia.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
The baseline reaction time (latency) of each animal to the thermal stimulus (e.g., paw licking or jumping) is recorded.
-
Animals are treated with the test compound or a standard central analgesic (e.g., morphine).
-
The reaction latency is measured again at various time points post-treatment. A cut-off time is used to prevent tissue damage.
-
-
Endpoint: A significant increase in the reaction latency compared to baseline indicates a central analgesic effect.
Conclusion and Future Directions
The pharmacological profile of this compound, inferred from the extensive research on its constituent molecules, borneol and isovaleric acid, is highly promising. The evidence strongly suggests that this compound possesses sedative, anxiolytic, anti-inflammatory, and analgesic properties. The primary mechanism of its CNS effects is likely the positive allosteric modulation of GABA-A receptors, while its anti-inflammatory action may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
However, it is crucial to underscore that direct experimental validation of these properties for this compound is currently lacking in the public domain. Future research should prioritize the following:
-
In vitro receptor binding and functional assays to determine the specific affinity and efficacy of this compound at GABA-A receptor subtypes.
-
In vitro enzyme inhibition assays to quantify the direct effects of this compound on inflammatory enzymes such as COX-1, COX-2, and 5-LOX.
-
In vivo dose-response studies in established animal models of anxiety, sedation, inflammation, and pain to confirm its efficacy and determine its therapeutic window.
-
Pharmacokinetic and metabolism studies to understand the absorption, distribution, metabolism, and excretion profile of this compound and to determine if it acts as a prodrug for borneol and isovaleric acid.
Such studies are essential to bridge the current knowledge gap and to fully elucidate the therapeutic potential of this compound as a standalone pharmacological agent. This whitepaper serves as a comprehensive foundation to guide and stimulate these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. isothis compound, 7779-73-9 [thegoodscentscompany.com]
- 6. In vivo sedative activity of methanolic extract of Stericulia villosa Roxb. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phytochemical Profile and In Vitro Antioxidant, Antimicrobial, Vital Physiological Enzymes Inhibitory and Cytotoxic Effects of Artemisia jordanica Leaves Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojs.uma.ac.id [ojs.uma.ac.id]
Initial Isolation and Characterization of Bornyl Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bornyl isovalerate is a monoterpenoid ester naturally occurring in the essential oil of various plants, most notably Valeriana officinalis. It is recognized for its characteristic herbaceous and camphoraceous aroma and is believed to contribute to the sedative and anxiolytic properties of valerian root extracts. This technical guide provides a comprehensive overview of the initial isolation, purification, and characterization of this compound from its natural source. Detailed experimental protocols for steam distillation, column chromatography, and spectroscopic analysis are presented. Furthermore, a putative signaling pathway for its potential sedative action is proposed based on the known mechanisms of related compounds. All quantitative data are summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
This compound, also known as bornyl 3-methylbutanoate, is a bicyclic monoterpenoid ester with the chemical formula C15H26O2.[1] It is a key constituent of the essential oil extracted from the roots of Valeriana officinalis, a plant with a long history of use in traditional medicine for its calming effects.[2][3] The therapeutic potential of valerian extracts is often attributed to a synergistic interplay of its various chemical components, with this compound being a significant contributor to its bioactivity. Understanding the methods for isolating and characterizing this compound is crucial for further pharmacological studies and potential drug development. This guide outlines the essential procedures for obtaining and identifying this compound from natural sources.
Isolation of this compound from Valeriana officinalis
The initial step in obtaining this compound involves the extraction of the essential oil from the roots of Valeriana officinalis, followed by chromatographic purification to isolate the target compound.
Experimental Protocol: Steam Distillation of Valeriana officinalis Essential Oil
This protocol describes the extraction of essential oil from dried valerian roots using steam distillation.
-
Plant Material Preparation:
-
Obtain commercially available dried roots of Valeriana officinalis.
-
Grind the dried roots into a coarse powder to increase the surface area for efficient extraction.
-
-
Steam Distillation Apparatus Setup:
-
Assemble a steam distillation apparatus consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a specialized essential oil separator).
-
-
Distillation Process:
-
Place the powdered valerian roots into the distillation flask and add a sufficient amount of water.
-
Pass steam from the generator through the plant material. The steam will vaporize the volatile essential oils.
-
The mixture of steam and essential oil vapor will travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collect the condensate in the collection vessel. The essential oil, being less dense than water, will form a layer on top of the aqueous distillate (hydrosol).
-
-
Essential Oil Collection and Drying:
-
Carefully separate the essential oil layer from the hydrosol.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
-
Experimental Protocol: Column Chromatography for Purification
This protocol outlines the purification of this compound from the crude essential oil using column chromatography.
-
Column Preparation:
-
Use a glass column packed with silica (B1680970) gel as the stationary phase.
-
Wet the silica gel with a non-polar solvent (e.g., hexane) to create a slurry and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the solvent to drain until it is level with the top of the silica gel.
-
-
Sample Loading:
-
Dissolve a known amount of the crude essential oil in a minimal volume of the initial mobile phase (e.g., hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. For example, start with 100% hexane, then move to 98:2 hexane:ethyl acetate, 95:5, and so on.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by staining.
-
Pool the fractions that contain the pure compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Characterization of this compound
A comprehensive characterization of the isolated this compound is essential to confirm its identity and purity. This involves various spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying the components of a volatile mixture.
-
Protocol:
-
Dilute a small sample of the purified this compound in a suitable solvent (e.g., hexane).
-
Inject the sample into a gas chromatograph equipped with a mass spectrometer detector.
-
The components will be separated based on their boiling points and polarity in the GC column.
-
The mass spectrometer will then fragment the molecules and detect the resulting ions, producing a mass spectrum for each component.
-
The identity of this compound can be confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries like the NIST database.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected ¹H NMR Features:
-
Signals corresponding to the protons of the borneol skeleton.
-
A characteristic signal for the proton at the C-2 position of the borneol moiety, which will be shifted downfield due to the ester linkage.
-
Signals corresponding to the protons of the isovalerate group, including a doublet for the two methyl groups and a multiplet for the methine proton.
-
-
Expected ¹³C NMR Features:
-
Resonances for the carbon atoms of the bicyclic borneol framework.
-
A downfield signal for the carbonyl carbon of the ester group.
-
Signals for the carbon atoms of the isovalerate moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Protocol:
-
Acquire an FTIR spectrum of the purified this compound sample. This can be done using a KBr pellet or by placing a drop of the liquid sample between two salt plates.
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the different bonds in the molecule.
-
-
Expected FTIR Absorption Bands:
-
A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
C-H stretching vibrations for the alkane groups in the region of 2850-3000 cm⁻¹.
-
C-O stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹).
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H26O2 | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Boiling Point | 260 °C | [1] |
| Density | 0.944-0.947 g/cm³ | |
| Refractive Index | 1.458-1.461 |
Table 2: Gas Chromatography Data for Valeriana officinalis Essential Oil Components
| Compound | Retention Index (RI) | Relative Percentage (%) |
| Bornyl acetate | 1285 | 8.8 - 33.7 |
| This compound | ~1500 | Variable |
| Valerenal | ~1550 | tr - 14.7 |
| Valeranone | ~1600 | 0.5 - 9.4 |
| Note: Retention indices and relative percentages can vary depending on the specific plant chemotype and the chromatographic conditions used. |
Experimental Workflows and Signaling Pathways (Visualizations)
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
Putative Signaling Pathway for Sedative Effect
The precise molecular mechanism of this compound's sedative effect has not been fully elucidated. However, based on the known activity of other components of Valeriana officinalis and structurally related monoterpenoids like borneol, a plausible hypothesis involves the modulation of the GABAergic system.[7][8]
Caption: Putative signaling pathway for the sedative effect of this compound.
Conclusion
This technical guide has provided a detailed framework for the initial isolation and characterization of this compound from Valeriana officinalis. The described protocols for steam distillation and column chromatography offer a robust method for obtaining the pure compound. The outlined spectroscopic techniques (GC-MS, NMR, and FTIR) are essential for confirming its identity and purity. While the exact signaling pathway of this compound remains to be definitively established, the proposed modulation of the GABA-A receptor provides a strong basis for future pharmacological investigations. This guide serves as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and other related monoterpenoids.
References
- 1. This compound | C15H26O2 | CID 23623651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Olfactory Signature of Bornyl Isovalerate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the sensory perception and odor profile of bornyl isovalerate, a significant fragrance and flavor compound. The document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and sensory science. It details the compound's organoleptic properties, available quantitative data, and the experimental methodologies used for its characterization.
Sensory Profile and Organoleptic Characteristics
This compound, also known as bornyval, is recognized for its complex and multifaceted odor profile. It is a colorless liquid with a characteristic warm, herbaceous, and slightly earthy-green aroma.[1][2] The scent is further described with a range of nuances, reflecting its versatile applications in fragrance and flavor formulations.
The primary odor type is classified as woody, with a medium strength and high substantivity, lasting over 168 hours on a testing strip.[3] Key descriptors for its scent at 100% concentration include:
-
Woody and Earthy: Dry, woody, valerian root, pine, forest-like, and slightly earthy-green.[1][3]
-
Camphoreous and Balsamic: Possessing camphoreous and balsamic undertones.[3]
-
Fruity and Minty: Some suppliers describe a subtle minty, berry note, suggesting its use for a fruity, minty lift in fragrances.[3][4]
-
Herbaceous: A distinctly warm and herbaceous character is consistently noted.[1][5]
In terms of flavor, this compound is described as minty and is frequently used in oral hygiene products like mouthwash and toothpaste.[3] It is also a component of the essential oil of Valeriana officinalis (valerian), contributing to the root's characteristic aroma.[6][7][8][9]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, including its physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C15H26O2 | [1] |
| Molecular Weight | 238.37 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Specific Gravity | 0.94300 to 0.95500 @ 25.00 °C | [3] |
| Refractive Index | 1.45800 to 1.46400 @ 20.00 °C | [3] |
| Boiling Point | 260.00 °C @ 760.00 mm Hg | [2] |
| Vapor Pressure | 0.120000 mmHg @ 25.00 °C | [3] |
| Flash Point | 230.00 °F. TCC ( 110.00 °C. ) | [3] |
| Solubility | Soluble in oils, insoluble in water | [2] |
| Threshold of Concern | 1800 (μ g/person/day ) | [4][5] |
Sensory Perception and Signaling
The perception of this compound's odor begins with the interaction of the volatile molecule with olfactory receptors in the nasal cavity. While the specific receptors that bind to this compound have not been fully elucidated, the general mechanism of olfactory signal transduction is well-established. This process involves the activation of G-protein coupled receptors, leading to a cascade of intracellular events that culminate in the transmission of a neural signal to the brain for processing.
Experimental Protocols for Odor Analysis
The characterization of this compound's odor profile relies on a combination of instrumental and sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.[10][11] In this method, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds.
Methodology:
-
Sample Preparation: A solution of this compound in a suitable solvent is prepared. For complex mixtures like essential oils, headspace solid-phase microextraction (HS-SPME) may be used to extract volatile compounds.[12]
-
GC Separation: The sample is injected into a gas chromatograph, where individual compounds are separated based on their volatility and interaction with the stationary phase of the column.
-
Effluent Splitting: The column effluent is split between a mass spectrometer (MS) for chemical identification and a heated transfer line leading to a sniffing port.
-
Olfactometric Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.
-
Data Analysis: The olfactometric data is aligned with the chromatogram from the MS detector to correlate specific chemical compounds with their perceived odors.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C15H26O2 | CID 23623651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isothis compound, 7779-73-9 [thegoodscentscompany.com]
- 4. Fragrance University [fragranceu.com]
- 5. (-)-bornyl isovalerate, 76-50-6 [thegoodscentscompany.com]
- 6. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 7. Typical G.C. analysis [thegoodscentscompany.com]
- 8. Typical G.C. analysis [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]
- 11. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Sedative Symphony of Valerian Root: Unraveling the Role of Bornyl Isovalerate
For Immediate Release
A Deep Dive into the Neuropharmacology of a Key Valerian Compound for Researchers, Scientists, and Drug Development Professionals
Valerian (Valeriana officinalis) root has been a cornerstone of traditional medicine for centuries, renowned for its calming and sedative properties. While the therapeutic effects of this botanical are attributed to a complex interplay of various phytochemicals, this technical guide focuses on the significant, yet often overlooked, contribution of bornyl isovalerate to the sedative action of valerian. This document provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, supported by available data, detailed experimental protocols, and visualizations of key pathways.
Executive Summary
The sedative and anxiolytic effects of valerian root are not attributable to a single compound but rather to the synergistic action of multiple constituents. While valerenic acid is the most studied of these, evidence suggests that other components, including the volatile compound this compound, play a crucial role. This guide synthesizes the existing research to elucidate the specific role of this compound, focusing on its interaction with the GABAergic system, a key pathway in regulating anxiety and sleep. Although direct quantitative data for this compound is still emerging, compelling evidence from structurally related compounds strongly supports its function as a positive allosteric modulator of GABA-A receptors. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other valerian constituents.
The GABAergic System: The Primary Target of Sedatives
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). The GABA-A receptor, a ligand-gated ion channel, is the principal target for many sedative and anxiolytic drugs.[1][2][3] When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[4] This inhibitory action is central to the calming effects of many therapeutic agents.
Positive allosteric modulators (PAMs) are substances that bind to a site on the receptor different from the GABA binding site (an allosteric site) and enhance the effect of GABA.[1][2] This potentiation of GABA's natural inhibitory action is a key mechanism for many sedatives.
Figure 1: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
This compound: A Key Volatile Compound in Valerian
This compound is a monoterpenoid ester that contributes significantly to the characteristic pungent aroma of valerian root.[5] It is a component of the essential oil fraction of the root and has long been suspected to contribute to the plant's sedative effects. While research has often focused on less volatile compounds like valerenic acid, the volatile nature of this compound suggests a potential role in the traditional use of valerian for inhalation and aromatherapy.[6]
Evidence for GABA-A Receptor Modulation
Direct electrophysiological or high-affinity binding studies specifically on isolated this compound are limited in the current literature. However, substantial evidence from structurally analogous compounds strongly supports its role as a positive allosteric modulator of the GABA-A receptor.
-
Borneol , the alcohol precursor to this compound, has been shown to be a highly efficacious positive modulator of human recombinant α1β2γ2L GABA-A receptors. This suggests that the bornyl moiety is key to this activity.
-
Bornyl acetate (B1210297) , another major ester of borneol found in valerian, is also recognized for its calming properties and is a primary component of many sedative essential oils.[7]
The sedative effects of valerian essential oil, which contains this compound, are attributed to the synergistic action of its components, with a known mechanism involving the enhancement of GABA in the brain.[7]
Quantitative Data
| Compound | Percentage in Essential Oil (%) |
| Bornyl acetate | 8.8 - 33.7[8] |
| Myrtenyl isovalerate | 1.1 - 2.5[8] |
Note: The concentration of this compound can vary depending on the plant's origin and processing methods.
Experimental Protocols
To facilitate further research into the sedative properties of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.
GABA-A Receptor Binding Assay
This protocol is adapted for assessing the binding of compounds to the GABA-A receptor.
Figure 2: Workflow for a GABA-A receptor binding assay.
Protocol Details:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9][10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.[9][10]
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.[9][10]
-
Wash the pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.[9][10]
-
Resuspend the final pellet in a known volume of buffer for protein concentration determination.
-
-
Binding Assay:
-
In assay tubes, combine the prepared membrane suspension, a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam), and varying concentrations of the test compound (this compound).[10]
-
For determining non-specific binding, a parallel set of tubes should contain a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA or diazepam).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding. The affinity of the test compound (Ki) can then be determined using competitive binding analysis.
-
In Vivo Assessment of Sedative Effects: Locomotor Activity Test
This protocol outlines a standard method for assessing the sedative effects of a compound in mice by measuring changes in their spontaneous movement.[11][12]
Figure 3: Experimental workflow for the locomotor activity test in mice.
Protocol Details:
-
Animals: Use a standard laboratory mouse strain (e.g., C57BL/6). House the animals under controlled conditions with a 12-hour light/dark cycle.
-
Apparatus: Utilize automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Habituation: To reduce novelty-induced hyperactivity, habituate the mice to the testing chambers for a period (e.g., 30 minutes) on one or more days prior to the experiment.[11]
-
Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., a solution containing a small percentage of a non-toxic solubilizing agent like Tween 80 in saline).
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage). For volatile compounds like this compound, inhalation is also a relevant route of administration to consider.[6]
-
Include a vehicle control group and a positive control group (e.g., diazepam).
-
-
Testing:
-
Immediately after administration, place each mouse individually into a locomotor activity chamber.
-
Record locomotor activity for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Analyze the data collected by the activity monitoring system. Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent immobile.
-
A significant decrease in these parameters in the this compound-treated group compared to the vehicle group would indicate a sedative effect.
-
Synergistic Effects and Future Directions
The sedative effect of valerian root is widely believed to result from the synergistic interaction of its various constituents.[7][13] While valerenic acid and its derivatives are known to modulate GABA-A receptors, the contribution of this compound and other volatile compounds is likely significant, particularly in the context of the whole extract. Future research should focus on:
-
Quantitative Analysis: Determining the specific binding affinity (Ki) and efficacy (EC50 for GABA potentiation) of isolated this compound at different GABA-A receptor subunit combinations.
-
In Vivo Studies: Conducting comprehensive in vivo studies with isolated this compound to confirm its sedative and anxiolytic effects and to establish a dose-response relationship.
-
Synergy Studies: Investigating the synergistic or additive effects of this compound in combination with other valerian compounds, such as valerenic acid, to elucidate the complex pharmacology of the whole root extract.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and central nervous system penetration. Given that it is an ester, it is likely susceptible to hydrolysis by esterases in the intestine and liver.[14]
Conclusion
This compound is a key aromatic constituent of valerian root that likely plays a significant role in its overall sedative effects. While direct quantitative data on its interaction with the GABA-A receptor is still needed, the strong evidence from structurally related compounds like borneol points towards a mechanism involving positive allosteric modulation of this key inhibitory receptor. The detailed experimental protocols provided in this guide are intended to facilitate further research to fully elucidate the therapeutic potential of this promising natural compound. A deeper understanding of the individual contributions and synergistic interactions of compounds like this compound will be crucial for the development of more effective and standardized phytopharmaceuticals for the treatment of anxiety and sleep disorders.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effects of valerian root oil, borneol, isoborneol, bornyl acetate and isobornyl acetate on the motility of laboratory animals (mice) after inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyalabs.com [gyalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. va.gov [va.gov]
- 12. researchgate.net [researchgate.net]
- 13. wholesalebotanics.com [wholesalebotanics.com]
- 14. benchchem.com [benchchem.com]
The Chemical Ecology of Bornyl Isovalerate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bornyl isovalerate is a monoterpene ester that contributes to the characteristic aroma of several plants, most notably valerian (Valeriana officinalis)[1]. Beyond its aromatic properties, this volatile organic compound plays a significant role in the chemical ecology of plants, mediating interactions with herbivores and potentially other organisms. Its sedative properties have also garnered interest in the field of drug development. This technical guide provides an in-depth exploration of the chemical ecology of this compound, from its biosynthesis and regulation to its ecological functions and potential applications.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process involving the convergence of the terpenoid and fatty acid/amino acid metabolic pathways. The formation of this ester can be conceptually divided into the synthesis of its two precursors, borneol and isovaleryl-CoA, followed by their enzymatic condensation.
Borneol Biosynthesis
Borneol, the alcohol moiety of this compound, is a monoterpenoid synthesized primarily via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.
-
Step 1: Formation of Geranyl Diphosphate (B83284) (GPP): The MEP pathway produces the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Geranyl diphosphate synthase (GPPS) then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon intermediate, geranyl diphosphate (GPP).
-
Step 2: Cyclization to Bornyl Diphosphate (BPP): GPP is then cyclized by the enzyme bornyl diphosphate synthase (BPPS) to form bornyl diphosphate (BPP)[2][3]. This is a key committing step in the biosynthesis of borneol and other bornane-type monoterpenes.
-
Step 3: Dephosphorylation to Borneol: Finally, a phosphatase enzyme removes the diphosphate group from BPP to yield borneol.
Isovaleryl-CoA Biosynthesis
Isovaleryl-CoA, the acyl moiety, is derived from the degradation of the branched-chain amino acid leucine (B10760876). This pathway is primarily located in the mitochondria[4][5].
-
Leucine Catabolism: Leucine undergoes transamination and oxidative decarboxylation to form isovaleryl-CoA. The enzyme isovaleryl-CoA dehydrogenase is a key player in this pathway[6].
-
Alternative Pathway: Some bacteria utilize a shunt from the mevalonate (B85504) (MVA) pathway to produce isovaleryl-CoA from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[7][8]. While the primary route in plants is leucine catabolism, the existence of alternative pathways cannot be entirely ruled out.
Esterification
The final step in the biosynthesis of this compound is the esterification of borneol with isovaleryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) , which belongs to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of enzymes[9][]. These enzymes are responsible for the formation of a wide variety of volatile esters in plants. While a specific borneol isovaleryltransferase has not been fully characterized, borneol acetyltransferases (BATs) that catalyze the formation of the related compound bornyl acetate (B1210297) have been identified, suggesting a similar enzymatic mechanism for this compound synthesis[9][].
Regulation of this compound Production
The production of this compound, like many other plant secondary metabolites, is tightly regulated by both developmental cues and environmental stimuli. Phytohormonal signaling pathways, particularly those involving jasmonic acid (JA) and salicylic (B10762653) acid (SA), are key in orchestrating these responses.
Biotic Stress
Herbivory and pathogen attacks are potent inducers of plant volatile synthesis. The release of these compounds can serve as a direct defense or as a signal to attract natural enemies of the herbivores[6][11].
-
Jasmonic Acid (JA) Pathway: Wounding, such as that caused by chewing insects, triggers the JA signaling pathway. This leads to the upregulation of genes encoding enzymes in the biosynthesis of terpenes and other defense compounds[1][12]. It is highly probable that JA signaling enhances the expression of BPPS and AAT genes, leading to increased production of this compound upon herbivore attack.
-
Salicylic Acid (SA) Pathway: The SA pathway is typically activated in response to biotrophic pathogens and some piercing-sucking insects. SA can modulate the emission of plant volatiles, including monoterpenes[13][14][15]. There is often crosstalk between the JA and SA pathways, which can be either synergistic or antagonistic, leading to a fine-tuned defensive response.
Abiotic Stress
Environmental factors such as drought, temperature, and light intensity can also influence the production of plant volatiles. These stressors can lead to an increase in the synthesis of protective compounds, including terpenes[16]. While specific data for this compound is limited, studies on related compounds in essential oils suggest that its production is likely affected by such abiotic factors.
Ecological Roles of this compound
The primary ecological functions of this compound are likely related to plant defense and communication. As a volatile compound, it can act as an airborne signal.
Plant Defense
-
Insecticidal and Repellent Activity: While direct studies on the insecticidal activity of pure this compound are limited, essential oils containing this compound, and the closely related bornyl acetate, have demonstrated insecticidal and repellent properties against various insect pests[17][18]. It is plausible that this compound contributes to the overall defensive chemical profile of the plant, deterring herbivores.
-
Antifeedant Properties: Many plant secondary metabolites act as antifeedants, reducing the feeding rate of herbivores. The strong aroma of this compound may act as a deterrent to feeding.
Pollinator Attraction
Floral scents are crucial for attracting pollinators. The blend of volatile compounds emitted by flowers can be highly specific and plays a key role in pollinator preference[19][20][21][22]. While there is no direct evidence of this compound's role in pollinator attraction, its presence in the floral bouquet of some plants suggests it could be part of the complex chemical cue that guides pollinators.
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, cultivar, age, and environmental conditions. The following tables summarize available data on the content of this compound and related compounds in Valeriana officinalis.
Table 1: this compound and Related Compound Content in Valeriana officinalis Essential Oil
| Compound | Concentration Range (%) | Reference |
| This compound | Present, but not always quantified | [1] |
| Bornyl acetate | 8.8 - 33.7 | [7] |
| Valerenal | traces - 14.7 | [7] |
| Valeranone | 0.5 - 9.4 | [7] |
| Isovaleric acid | 0 - 2.1 | [7] |
Table 2: Influence of Cultivar and Age on Valeriana officinalis Essential Oil Components (%)
| Cultivar | Age (months) | Bornyl acetate | Valerenal | Valerenic Acid | Reference |
| Select | 8 | Major component | Major component | Major component | [23] |
| Select | 14 | Major component | Increased | Increased | [23] |
| Anthose | 8 | Major component | Major component | Major component | [23] |
| Anthose | 14 | Major component | Increased | Increased | [23] |
Experimental Protocols
Extraction and Quantification of this compound
Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile compounds from plant material as it is solvent-free and requires minimal sample preparation.
Protocol:
-
Sample Preparation:
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatiles.
-
Equilibrate the sample for a defined period (e.g., 15-30 minutes)[3].
-
Expose a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS) to the headspace of the vial for a specific extraction time (e.g., 15-30 minutes)[3][13][25].
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes for a set time (e.g., 2-5 minutes).
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms, HP-5ms). The oven temperature program should be optimized to separate the compounds of interest. A typical program might be: initial temperature of 40°C for 2 minutes, then ramp at 5°C/minute to 250°C, and hold for 5 minutes.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 40-550.
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST, Wiley).
-
Quantification: Create a calibration curve using a series of standard solutions of this compound of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.
-
Bioassay for Insect Behavioral Response
Method: Y-Tube Olfactometer Bioassay
This bioassay is used to determine the preference or aversion of an insect to a specific odor.
Protocol:
-
Olfactometer Setup:
-
Use a glass Y-tube olfactometer with a central arm for insect release and two side arms for odor presentation[2][26][27][28][29].
-
Connect each side arm to a purified and humidified air stream with a controlled flow rate (e.g., 0.5 L/min).
-
One air stream passes through a chamber containing the test odor (e.g., a filter paper with a known amount of this compound dissolved in a solvent like hexane), while the other passes through a control chamber (e.g., filter paper with solvent only).
-
-
Bioassay Procedure:
-
Introduce a single insect (e.g., an herbivorous beetle or a pollinating bee) into the central arm of the olfactometer.
-
Allow the insect to move freely and choose one of the side arms.
-
Record the first choice of the insect and/or the time spent in each arm over a defined period (e.g., 5-10 minutes).
-
After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Rotate the position of the test and control arms between trials to avoid positional bias.
-
-
Data Analysis:
-
Use a chi-square test or a binomial test to determine if the number of insects choosing the test arm is significantly different from a random 50:50 distribution.
-
Use a t-test or a non-parametric equivalent to compare the time spent in the test and control arms.
-
Potential for Drug Development
The sedative properties of Valeriana officinalis have been recognized for centuries[1]. While the overall effect is likely due to a synergistic interaction of multiple compounds, this compound is considered one of the active constituents.
-
Mechanism of Action: The sedative effects of valerian extracts are thought to be mediated through the modulation of the gamma-aminobutyric acid (GABA) system in the brain[30]. GABA is the primary inhibitory neurotransmitter in the central nervous system. It is hypothesized that compounds in valerian, potentially including this compound, may enhance GABAergic transmission, leading to a calming effect. Some studies suggest an interaction with GABA-A receptors[4][8].
-
Pharmacological Activities:
-
Sedative and Anxiolytic: this compound and related bornyl esters have been shown to have sedative effects in animal models[31].
-
Anti-inflammatory: Some reports suggest that isothis compound may have anti-inflammatory properties, making it potentially useful for certain skin conditions[].
-
Anticancer: While not directly tested for this compound, the related compound bornyl acetate has shown antiproliferative activity against various cancer cell lines in vitro[32].
-
Further research is needed to isolate the specific pharmacological effects of this compound and to elucidate its precise mechanism of action. This could lead to the development of new therapeutics for anxiety, insomnia, and potentially other conditions.
Conclusion
This compound is a multifaceted compound with important roles in the chemical ecology of plants and potential applications in medicine. Its biosynthesis is intricately linked to primary metabolic pathways and is regulated by a complex network of signaling molecules in response to environmental cues. While our understanding of its ecological functions and pharmacological properties is growing, further research is needed to fully characterize its specific interactions with other organisms and its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for future investigations into this fascinating natural product.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. 4.9. Y-Tube Olfactometer Bioassay [bio-protocol.org]
- 3. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]
- 4. Exploring the Effects and Mechanisms of Valerian Volatile Oil in Treating Insomnia Using Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Airborne signals prime plants against insect herbivore attack - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C15H26O2 | CID 23623651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. isothis compound, 7779-73-9 [thegoodscentscompany.com]
- 16. Induced Release of a Plant-Defense Volatile ‘Deceptively’ Attracts Insect Vectors to Plants Infected with a Bacterial Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Pollinator Preferences for Floral Volatiles Emitted by Dimorphic Anthers of a Buzz-Pollinated Herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. How are pollinators guided by colourful floral structures? A commentary on: ‘The role of pollinator preference in the maintenance of pollen colour variation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pollinator preference and pollen viability mediated by flower color synergistically determine seed set in an Alpine annual herb - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Essential oil of Valeriana officinalis L. cultivars and their antimicrobial activity as influenced by harvesting time under commercial organic cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gcms.cz [gcms.cz]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. Y-tube olfactometer bioassays [bio-protocol.org]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. [Effects of valerian root oil, borneol, isoborneol, bornyl acetate and isobornyl acetate on the motility of laboratory animals (mice) after inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. acgpubs.org [acgpubs.org]
Literature review on the biological activity of bornyl isovalerate.
A comprehensive examination of the sedative, anxiolytic, and anti-inflammatory potential of bornyl isovalerate, a key constituent of Valeriana officinalis. This technical guide provides an in-depth review of the existing scientific literature, focusing on quantitative data, experimental methodologies, and implicated signaling pathways.
Introduction
This compound is a monoterpene ester that, along with other volatile compounds like bornyl acetate (B1210297) and isovaleric acid, contributes to the characteristic aroma of Valerian (Valeriana officinalis) root oil.[1] For centuries, extracts of Valerian root have been utilized in traditional medicine for their sedative, anxiolytic, and calming effects.[1] While much of the pharmacological research on Valerian has centered on valerenic acid and its derivatives, there is growing interest in the synergistic or independent contributions of its other constituents, including this compound. This review synthesizes the available scientific data on the biological activities of this compound and structurally related compounds, providing a technical resource for researchers, scientists, and professionals in drug development.
Sedative and Anxiolytic Activities
Direct quantitative studies on the sedative and anxiolytic effects of isolated this compound are limited in the current body of scientific literature. However, research on structurally similar compounds, namely borneol and bornyl acetate, provides significant insights into its potential mechanisms and effects. The primary mechanism implicated in the sedative and anxiolytic actions of these compounds is the modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[2][3]
Modulation of GABAergic System
Studies have demonstrated that borneol, the alcohol precursor to this compound, and its acetate ester, bornyl acetate, can positively modulate GABAA receptors.[4][5] This modulation enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in a decrease in neuronal excitability.[6][7] This action is similar to that of benzodiazepines, a class of drugs commonly prescribed for anxiety and insomnia, although evidence suggests that these compounds may act at a different binding site on the GABAA receptor.[8]
A study on recombinant human α1β2γ2L GABAA receptors expressed in Xenopus laevis oocytes revealed that (-)-bornyl acetate produced less marked, though still present, positive modulatory effects on GABA action compared to (+)- and (-)-borneol (B1667373).[5]
Preclinical Evidence of Sedative and Anxiolytic Effects
Animal models are crucial for evaluating the behavioral outcomes of GABAergic modulation. Key experimental protocols used to assess sedative and anxiolytic properties include the locomotor activity test and the elevated plus-maze.
-
Locomotor Activity: A reduction in spontaneous locomotor activity in rodents is a strong indicator of a sedative effect.[5] Studies on valerian root oil and its components, including borneol and bornyl acetate, have shown a decrease in motility in mice after inhalation.[9]
-
Elevated Plus-Maze: This test is a widely used model for assessing anxiolytic-like behavior in rodents.[10][11][12][13] An increase in the time spent in the open arms of the maze is indicative of a reduction in anxiety. While specific data for this compound is not available, studies on valerian extracts containing this compound have demonstrated anxiolytic effects in this model.[6] Research on (-)-borneol has shown a significant increase in the time mice spent in the open arms, comparable to the effects of diazepam.[4]
Below is a generalized workflow for assessing the sedative and anxiolytic properties of a compound like this compound.
References
- 1. Mediator and Metabolic Properties of Gaba in the Nervous System (Literature Review) — Bulletin of problems biology and medicine [vpbm.com.ua]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gamma-aminobutyric acidergic effects of valerian and valerenic acid on rat brainstem neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of valerian root oil, borneol, isoborneol, bornyl acetate and isobornyl acetate on the motility of laboratory animals (mice) after inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 10. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological screening of bornyl isovalerate and its related esters. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the safety profile, experimental testing protocols, and metabolic pathways of these compounds. This compound, a monoterpenoid ester, is primarily used as a flavoring agent and in fragrance formulations.[1] A thorough understanding of its toxicological properties is essential for its safe application.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and structurally related esters. Data for this compound is limited, reflecting its classification as a substance of no safety concern at current intake levels as a flavouring agent.[2][3] Therefore, data from related isovalerate and terpene esters are included for comparative assessment.
Table 1: Acute Oral Toxicity Data for Isovalerate Esters
| Compound | Test Species | LD50 (Median Lethal Dose) | Reference |
| Various branched-chain esters | Rat | >5000 mg/kg bw | [4] |
| Allyl isovalerate | Rat | 560 mg/kg bw |
Table 2: Repeated Dose and Dermal Toxicity Data for Related Esters
| Compound | Test Type | Species | Dosage/Concentration | Results | Reference |
| Isoamyl isovalerate | 90-day dietary study | Rat | 219 mg/kg/day | No Observed Adverse Effect Level (NOAEL) | [5] |
| Isoamyl isovalerate | Combined repeated dose and reproductive/developmental toxicity screening | Rat | 267 mg/kg/day | No Observed Adverse Effect Level (NOAEL) | [5] |
| Isothis compound | Human Patch Test | Human | 4% | No irritation or sensitization | [6] |
Table 3: Genotoxicity Data for Related Esters
| Compound/Read-Across Analog | Assay Type | Result | Reference |
| Isoamyl isovalerate | Not specified | Not genotoxic | [5] |
| Isobornyl acetate (B1210297) (for Isothis compound) | Not specified | Not genotoxic |
Experimental Protocols
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable toxicological evaluation of chemical substances. The following are detailed methodologies for key toxicological experiments relevant to the assessment of this compound and related esters.
Acute Oral Toxicity Testing (Based on OECD Guidelines 420, 423, and 425)
Acute oral toxicity studies provide information on the adverse effects that may result from a single oral administration of a substance.[7][8]
-
Principle: A test substance is administered orally to a group of experimental animals at one or more dose levels.[8] Observations for signs of toxicity and mortality are made over a specified period.[9]
-
Test Animals: Typically, rats are the preferred species.[8] A small number of animals are used for each dose level.[8]
-
Dosage and Administration: The substance is administered by gavage in a single dose.[9] The volume administered should generally not exceed 1 mL/100g of body weight for rodents.[7] If an aqueous solution is used, the volume can be up to 2 mL/100g.[7] The starting dose is selected based on available data, with 300 mg/kg being a common starting point in the absence of information.[9]
-
Procedure (Fixed Dose Procedure - OECD 420):
-
Animals are fasted prior to dosing (food, but not water, is withheld overnight for rats).[9]
-
The test substance is administered at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[9]
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[9]
-
The study allows for the identification of a dose that causes evident toxicity but no mortality, which is then used for classification.[9]
-
-
Observations: Animals are observed for changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.
Acute Dermal Irritation/Corrosion Testing (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.[10][11]
-
Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal.[10] Untreated skin on the same animal serves as a control.[10]
-
Test Animals: The albino rabbit is the preferred species.[5][10]
-
Procedure:
-
Approximately 24 hours before the test, the fur is clipped from a small area on the animal's back.[12]
-
A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a gauze patch and then to the prepared skin area (approximately 6 cm²).[10]
-
The patch is covered with a semi-occlusive dressing.[13]
-
The exposure period is typically 4 hours.[10]
-
After exposure, the residual substance is removed.[10]
-
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[13] If effects persist, observations may continue for up to 14 days.[10] The severity of the skin reactions is graded according to a standardized scale.[14]
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical, which is its ability to cause genetic mutations.[2]
-
Principle: The test uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[2][3] The substance is tested for its ability to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and thus grow on a medium lacking it.[2][3]
-
Tester Strains: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and either WP2 uvrA or WP2 pKM101.[2][15]
-
Procedure:
-
The test is conducted with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[3]
-
Plate Incorporation Method: The test substance, bacteria, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.[15]
-
Pre-incubation Method: The test substance, bacteria, and S9 mix are incubated together before being mixed with top agar and plated.[3]
-
Plates are incubated at 37°C for 48-72 hours.[15]
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies.[16]
Visualizations: Workflows and Metabolic Pathways
The following diagrams, created using the DOT language, illustrate a general workflow for toxicological screening and the likely metabolic pathway of this compound.
The primary metabolic pathway for terpene esters like this compound is expected to be hydrolysis by esterases into the corresponding alcohol (borneol) and carboxylic acid (isovaleric acid).[17] These metabolites are then likely to undergo further Phase II metabolism, such as glucuronidation of borneol, before being excreted. Isovaleric acid can enter into endogenous metabolic pathways.[18] The general toxicological profile of terpenes can involve disruption of cell membranes and generation of reactive oxygen species, although this is more pronounced with certain terpenes and at higher concentrations than typically encountered with this compound in its intended uses.[19]
References
- 1. This compound | C15H26O2 | CID 23623651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nib.si [nib.si]
- 3. oecd.org [oecd.org]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. isothis compound, 7779-73-9 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. umwelt-online.de [umwelt-online.de]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 14. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 15. Bacterial reverse mutation test [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Importance of the isovalerate carboxylation pathway of leucine biosynthesis in the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Pure Bornyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bornyl isovalerate, a bicyclic monoterpenoid ester, is a significant contributor to the characteristic aroma of various plants, most notably valerian (Valeriana officinalis).[1] Its potential therapeutic properties, particularly its sedative and anxiolytic effects, have garnered interest within the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the physical and chemical properties of pure this compound, intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for clarity and ease of comparison, and detailed experimental methodologies are provided.
Physical Properties
Pure this compound is a colorless liquid characterized by a warm, herbaceous, and slightly earthy-green aroma.[2] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2] |
| Boiling Point | 255-260 °C at 760 mmHg | [3] |
| Density | 0.944 - 0.947 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.458 - 1.461 at 20 °C | [2] |
| Melting Point | Not available | [4] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils. | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Warm, herbaceous, slightly earthy-green | [2] |
Experimental Protocols for Determination of Physical Properties
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or oil bath)
-
Sample of pure this compound
Procedure:
-
A small amount of pure this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer.
-
The Thiele tube is filled with a high-boiling point oil (e.g., mineral oil or silicone oil).
-
The thermometer and test tube assembly are immersed in the Thiele tube, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Diagram: Experimental Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of this compound.
Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific volume, is commonly used for precise density measurements.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of pure this compound
Procedure:
-
The clean and dry pycnometer is weighed empty (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted precisely to the mark, and the outside is dried.
-
The pycnometer filled with water is weighed (m₂).
-
The pycnometer is emptied, dried, and then filled with the this compound sample.
-
The same procedure of bringing to thermal equilibrium and adjusting the volume is followed.
-
The pycnometer filled with the sample is weighed (m₃).
-
The density of this compound (ρ) is calculated using the formula: ρ = (m₃ - m₁) / ((m₂ - m₁) / ρ_water) where ρ_water is the density of water at the measurement temperature.
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property and is often used to identify and assess the purity of substances.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (if not built-in)
-
Dropper
-
Sample of pure this compound
-
Calibration standard (e.g., distilled water)
Procedure:
-
The refractometer is calibrated using a standard of known refractive index at the desired temperature (e.g., 20 °C).
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to come to the temperature of the instrument, which is maintained by the circulating water bath.
-
The light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Chemical Properties
This compound is an ester and thus exhibits chemical properties characteristic of this functional group.
| Property | Description | Reference(s) |
| IUPAC Name | [(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] 3-methylbutanoate | [2] |
| Synonyms | Bornyval, Hysterol, Isovaleric acid, bornyl ester | [3] |
| Stability | Stable under normal conditions. Susceptible to degradation upon exposure to heat and light, especially in the presence of oxygen. | [5][6] |
| Reactivity | Undergoes hydrolysis under acidic or basic conditions to yield borneol and isovaleric acid. | [7] |
Experimental Protocols for Characterization and Synthesis
GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a mixture. It is well-suited for the analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)
-
Injector (split/splitless)
-
Carrier gas (e.g., Helium, Hydrogen)
General Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., hexane (B92381) or ethanol).[8][9]
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
-
Separation: The sample is vaporized in the injector and carried by the inert gas through the capillary column. The components of the sample are separated based on their volatility and interaction with the stationary phase of the column.
-
Detection: As the separated components elute from the column, they are detected by the FID or MS. The FID provides quantitative data based on the area of the peaks, while the MS provides structural information for identification by comparing the fragmentation pattern to a spectral library.
-
Data Analysis: The retention time and the mass spectrum of the peak corresponding to this compound are used for its identification and quantification.
Diagram: Gas Chromatography Workflow
Caption: General workflow for the analysis of this compound by GC-MS.
This compound can be synthesized via the Fischer esterification of borneol with isovaleric acid in the presence of an acid catalyst.
Reactants:
-
Borneol
-
Isovaleric acid
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Solvent (e.g., toluene (B28343) or hexane to facilitate water removal)
Procedure:
-
Borneol and a slight excess of isovaleric acid are dissolved in the solvent in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The reaction mixture is heated under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product side.
-
The reaction is monitored for completion (e.g., by thin-layer chromatography or GC).
-
Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted isovaleric acid.
-
The organic layer is then washed with water and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.
Diagram: Synthesis of this compound
Caption: Fischer esterification for the synthesis of this compound.
Biological Activity and Signaling Pathway
The sedative and anxiolytic effects attributed to valerian root, a primary source of this compound, are believed to be mediated through the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. While direct studies on this compound are limited, research on structurally related compounds like borneol and valerenic acid provides strong evidence for a mechanism involving the positive allosteric modulation of GABA-A receptors.[10][11]
This modulation enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in a calming or sedative effect.
Diagram: Proposed Signaling Pathway of this compound
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C15H26O2 | CID 23623651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. Showing Compound this compound (FDB017540) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ester - Wikipedia [en.wikipedia.org]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
Methodological & Application
Application Note: Quantification of Bornyl Isovalerate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Bornyl isovalerate is a significant ester found in the essential oils of various plants, most notably in Valeriana officinalis (Valerian). It is a major contributor to the characteristic aroma and potential therapeutic properties of these oils. Accurate quantification of this compound is crucial for the quality control of essential oils, standardization of herbal products, and in research and development of new pharmaceuticals and fragrances. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[1] This application note provides a detailed protocol for the quantification of this compound in essential oils using GC-MS.
Principle
The GC-MS method involves the separation of volatile compounds in an essential oil sample using a gas chromatograph, followed by detection and identification using a mass spectrometer. The essential oil sample, diluted in a suitable solvent and mixed with an internal standard, is injected into the GC. Compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with mass spectral libraries. Quantification is achieved by comparing the peak area of this compound to that of a known concentration of an internal standard.
Experimental Protocols
Materials and Reagents
-
Essential Oil Sample: e.g., Valeriana officinalis essential oil
-
This compound Standard: (Purity ≥ 98%)
-
Internal Standard (IS): n-Tridecane (Purity ≥ 99%) or other suitable non-native, stable compound.
-
Solvent: Hexane (B92381) or Ethyl Acetate (GC grade or higher)
-
Glassware: Volumetric flasks, pipettes, autosampler vials with caps.
Instrument and Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2]
-
Analytical balance
-
Microsyringes
Preparation of Standard Solutions
3.1. This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
3.2. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.
3.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add a constant concentration of the internal standard (e.g., 50 µg/mL).
Sample Preparation
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask. Add a known amount of the internal standard stock solution to achieve a final concentration of 50 µg/mL. Dilute to the mark with hexane. Mix thoroughly. The sample may require further dilution to bring the this compound concentration within the calibration range.
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Oven Program | Initial temperature 60 °C for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min. |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV (Electron Ionization - EI) |
| Mass Scan Range | 40-400 amu |
| Data Acquisition | Full Scan |
Data Analysis and Quantification
-
Identification: Identify the peaks corresponding to this compound and the internal standard in the sample chromatogram based on their retention times and by comparing their mass spectra with reference spectra from libraries such as NIST or Wiley.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Quantification: Calculate the concentration of this compound in the prepared sample solution using the calibration curve.
-
Final Concentration: Determine the final concentration of this compound in the original essential oil sample, taking into account the initial sample weight and dilution factor.
Data Presentation
The following table summarizes the typical composition of Valeriana officinalis essential oil, with a focus on this compound content from various studies.
| Compound | Percentage Range (%) | Reference |
| This compound | 0.5 - 1.2 | [3] |
| Bornyl Acetate | 2.3 - 33.7 | [3][4] |
| Valerenal | trace - 15.6 | [4][5] |
| Valeranone | 0.5 - 17.9 | [2][4] |
| Camphene | 0.1 - 14.6 | [2][3] |
| Limonene | 0.1 - 2.3 | [2][3] |
| α-Pinene | 0.1 - 3.6 | [3][4] |
| Myrtenyl Isovalerate | 1.1 - 2.5 | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
Logical Relationship of Quantification
Caption: Logic for internal standard-based quantification.
References
Application Notes and Protocols for HPLC Analysis of Bornyl Isovalerate in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of bornyl isovalerate in plant extracts using High-Performance Liquid Chromatography (HPLC). While this compound is a known constituent of various plants, notably Valeriana officinalis (Valerian), its analysis is more commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. However, this document outlines a proposed HPLC method based on established principles for the analysis of similar monoterpene esters.
Introduction
This compound is a monoterpene ester recognized for its contribution to the characteristic aroma and potential therapeutic effects of certain plant extracts, particularly from Valerian root. Accurate and precise quantification of this compound is crucial for the standardization of herbal products and for pharmacokinetic studies in drug development. This document details the sample preparation, HPLC methodology, and data analysis for the determination of this compound in plant matrices.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to ensure the accurate quantification of this compound and to protect the HPLC system. Common techniques for extracting compounds like this compound from plant materials involve solvent extraction.[1]
Materials:
-
Dried and powdered plant material (e.g., Valerian root)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other suitable material)
-
HPLC vials
Procedure:
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is crucial to remove any particulate matter that could damage the HPLC column.[1][2]
-
The sample is now ready for HPLC analysis.
HPLC Analysis
The following proposed HPLC method is based on a reverse-phase separation, which is suitable for moderately polar compounds like this compound. The parameters are adapted from methods developed for the similar compound, bornyl acetate (B1210297).
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 15 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile stationary phase for the separation of a wide range of compounds, including esters like this compound.
-
Mobile Phase: An acetonitrile/water mixture is a common mobile phase in reverse-phase HPLC. The ratio can be optimized to achieve the desired retention time and separation from other components in the plant extract.[3][4]
-
Detection Wavelength: this compound lacks a strong chromophore, making UV detection challenging. A low wavelength, such as 210 nm, is proposed to maximize the absorbance of the ester functional group.[5]
Data Presentation
The following table summarizes the expected quantitative data for a validated HPLC method for this compound, based on typical performance characteristics for similar analyses.
| Parameter | Expected Value |
| Retention Time (RT) | 8 - 12 minutes (highly dependent on the specific column and mobile phase composition) |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Method Validation
It is imperative that this proposed method be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components in the plant extract.
-
Linearity: The demonstration that the detector response is directly proportional to the concentration of this compound over a defined range.
-
Range: The concentration interval over which the method is shown to be linear, accurate, and precise.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Key components of the HPLC analysis method.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Bornyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CHROMATOGRAPHIC BEHAVIOR OF BORNYL ACETATE DIASTEREOMERS UNDER THE CONDITIONS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) Группа компаний ИНФРА-М - Эдиторум - Editorum [naukaru.ru]
Application Notes: Quantitative Analysis of Bornyl Isovalerate using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Bornyl isovalerate is a key volatile organic compound (VOC) found in various natural products, notably in the roots of Valeriana officinalis, and is of significant interest in the pharmaceutical and fragrance industries due to its characteristic aroma and potential therapeutic properties. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that is well-suited for the extraction and concentration of volatile and semi-volatile compounds from various matrices.[1][2][3][4] This application note provides a detailed protocol for the quantitative analysis of this compound using headspace SPME (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of SPME
SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase.[1][2] The fiber is exposed to the headspace of a sample, and analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[1] Following extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[5]
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound (≥98% purity), Internal Standard (IS) such as borneol or another suitable stable isotope-labeled standard.
-
Solvents: Methanol (HPLC grade) for stock solution preparation.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad-range VOC analysis.[1] Alternatively, a Polydimethylsiloxane (PDMS) fiber (100 µm) can be used.
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.
-
Other: Sodium chloride (NaCl) for salting-out effect.
2. Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
SPME autosampler or manual holder.
-
Heated agitator.
3. Preparation of Standards and Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the this compound stock solution into the sample matrix (e.g., blank plasma, water, or a simulated formulation base) to achieve a concentration range relevant to the expected sample concentrations. A typical range could be 1-500 ng/mL. Add a constant concentration of the internal standard to each calibration standard and sample.
-
Sample Preparation:
-
Place 1 g of the homogenized sample (e.g., powdered root, liquid formulation) into a 20 mL headspace vial.
-
For solid samples, add a specific volume of deionized water to create a slurry.
-
Add 1 g of NaCl to enhance the release of volatile compounds from the matrix.
-
Spike with the internal standard.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
4. HS-SPME Procedure
-
Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions, typically at 250-270°C for 30-60 minutes in the GC injection port.[6]
-
Equilibration: Place the vial in a heated agitator and incubate at 60°C for 15 minutes to allow for equilibration of the headspace.[7]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial at 60°C for 30 minutes with agitation.[7]
-
Desorption: Retract the fiber and immediately insert it into the GC injector port heated to 250°C for 5 minutes to desorb the analytes.[6][8]
5. GC-MS Analysis
-
GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound and the internal standard. A full scan mode can be used for initial identification.
-
Quantitative Data Summary
The following tables present hypothetical yet realistic quantitative data for the SPME-GC-MS analysis of this compound, based on typical method validation results for similar VOCs.[7][9][10]
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| This compound | 1 - 500 | y = 0.015x + 0.002 | > 0.995 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 0.3 | 1.0 |
Table 3: Precision and Accuracy (Recovery)
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Accuracy (Recovery %) |
| This compound | 5 | < 10 | < 15 | 95 - 105 |
| 50 | < 8 | < 12 | 97 - 103 | |
| 250 | < 5 | < 10 | 98 - 102 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the SPME-GC-MS analysis of this compound.
Conclusion
The described HS-SPME-GC-MS method provides a robust, sensitive, and solvent-minimized approach for the quantitative analysis of this compound in various matrices. The protocol is suitable for applications in quality control of natural products, pharmacokinetic studies, and the analysis of fragrance and flavor compositions. The provided quantitative data serves as a benchmark for method validation, which should be performed in the specific matrix of interest to ensure accurate and reliable results.[9][11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops [mdpi.com]
- 4. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Bornyl Isovalerate via Fischer Esterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bornyl isovalerate, an ester known for its characteristic herbaceous and slightly earthy aroma, is a compound of interest in the fragrance, food, and pharmaceutical industries. Its synthesis is often achieved through the Fischer esterification of borneol, a bicyclic monoterpenoid alcohol, with isovaleric acid. This process involves the acid-catalyzed reaction between the alcohol and carboxylic acid to form the corresponding ester and water. This document provides detailed application notes and experimental protocols for the synthesis of this compound via Fischer esterification, intended for use by researchers, scientists, and professionals in drug development.
Principle and Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The reaction mechanism involves the protonation of the carbonyl oxygen of isovaleric acid by a strong acid catalyst, typically sulfuric acid, which increases the electrophilicity of the carbonyl carbon.[3][4] Subsequently, the nucleophilic oxygen of borneol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3] Following a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst.[4]
To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one) is used, and/or the water formed during the reaction is removed, often by azeotropic distillation with a suitable solvent.[1][2]
Experimental Protocols
The following protocols are provided as a general guideline and can be optimized for specific laboratory conditions and desired yields.
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol outlines the synthesis of this compound using concentrated sulfuric acid as the catalyst.
Materials:
-
(-)-Borneol
-
Isovaleric acid
-
Concentrated sulfuric acid (98%)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve borneol (1.0 equivalent) in a minimal amount of toluene.
-
Addition of Reagents: To the stirred solution, add isovaleric acid (1.2 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the reaction mixture.
-
Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The reflux temperature will depend on the boiling point of the solvent.[1]
-
Reaction Monitoring: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isovaleric acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude this compound can be further purified by vacuum distillation to obtain a pure product.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound under varying reaction conditions. This data is illustrative and serves as a guideline for experimental design and optimization.
| Experiment ID | Catalyst | Catalyst Loading (mol%) | Reactant Ratio (Borneol:Isovaleric Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 5 | 1:1.2 | 110 | 6 | 75 |
| 2 | H₂SO₄ | 10 | 1:1.2 | 110 | 4 | 82 |
| 3 | H₂SO₄ | 5 | 1:1.5 | 110 | 6 | 85 |
| 4 | p-TsOH | 5 | 1:1.2 | 110 | 8 | 72 |
| 5 | Amberlyst-15 | 10 (w/w%) | 1:1.2 | 120 | 10 | 68 |
Visualizations
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Fischer Esterification
The diagram below outlines the key steps and logical progression of the Fischer esterification mechanism.
Caption: Mechanism of Fischer esterification.
Conclusion
The Fischer esterification provides a reliable and scalable method for the synthesis of this compound. The provided protocols and data serve as a foundational guide for researchers to produce this valuable ester. Optimization of reaction parameters such as catalyst type, catalyst loading, reactant ratios, temperature, and reaction time can be explored to maximize yield and purity for specific applications. Proper work-up and purification are crucial for obtaining a high-quality final product.
References
Application Notes and Protocols for the Enzymatic Synthesis of Bornyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of bornyl isovalerate, a valuable flavor and fragrance compound, utilizing lipase (B570770) catalysts. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis methods.
Introduction
This compound is an ester known for its characteristic fruity, camphor-like aroma, finding applications in the food, cosmetic, and pharmaceutical industries. The enzymatic synthesis of this ester is achieved through the esterification of borneol with isovaleric acid, catalyzed by lipases. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze ester synthesis in non-aqueous media, offering high selectivity, mild reaction conditions, and reduced environmental impact.[1][2][3] The use of immobilized lipases further enhances process efficiency by allowing for easy catalyst recovery and reuse.[4][5][6]
Core Principles of Lipase-Catalyzed Esterification
The fundamental principle behind this synthesis is the reversal of the hydrolytic action of lipases in an environment with low water activity. The reaction proceeds via an esterification reaction between an alcohol (borneol) and a carboxylic acid (isovaleric acid). The general reaction is as follows:
Borneol + Isovaleric Acid ⇌ this compound + Water
The equilibrium of this reaction is driven towards the synthesis of the ester by controlling the reaction conditions, particularly by removing the water produced during the reaction.
Key Experimental Parameters and Optimization
The successful synthesis of this compound is dependent on several critical parameters that influence the reaction rate and yield. Optimization of these parameters is crucial for achieving high conversion rates.
-
Lipase Source: Various microbial and animal lipases can be employed. Common sources include Candida rugosa, Rhizomucor miehei, and Porcine Pancreatic Lipase (PPL).[4][7] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are often preferred due to their enhanced stability and reusability.[2][8]
-
Enzyme Concentration: An increase in enzyme concentration generally leads to a higher reaction rate. However, beyond a certain point, the increase may not be proportional due to substrate limitation or mass transfer issues.[9][10]
-
Substrate Molar Ratio: The molar ratio of borneol to isovaleric acid significantly affects the ester yield. An excess of one of the substrates can shift the equilibrium towards product formation. However, a large excess of the alcohol or acid can also lead to enzyme inhibition.[10][11]
-
Temperature: Temperature influences both the reaction rate and enzyme stability. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation and reduced activity over time. The optimal temperature is a compromise between these two factors.[8][12]
-
Reaction Time: The reaction should be monitored over time to determine the point at which equilibrium is reached or the maximum yield is achieved.
-
Solvent: The choice of solvent is critical. Hydrophobic organic solvents are generally preferred for esterification reactions as they help to minimize the water activity and can facilitate the dissolution of non-polar substrates.[7][9] Common solvents include hexane, heptane, and isooctane. Solvent-free systems are also an option to consider for a greener process.[7][8]
-
Water Content: The presence of a small amount of water is essential for maintaining the catalytic activity of the lipase. However, excessive water will shift the reaction equilibrium towards hydrolysis, reducing the ester yield. Water can be removed from the reaction mixture using molecular sieves or by conducting the reaction under vacuum.
Data Presentation: Reaction Conditions for Similar Ester Syntheses
The following tables summarize typical reaction conditions and yields reported for the enzymatic synthesis of structurally similar flavor esters. This data can serve as a starting point for the optimization of this compound synthesis.
Table 1: Comparison of Lipase Catalysts and Supports
| Lipase Source | Support Material | Ester Synthesized | Reference |
| Candida cylindracea (CCL) | Celite | Pentyl isovalerate | [4] |
| Porcine Pancreatic Lipase (PPL) | Amberlite IRA 938 | Pentyl isovalerate | [4] |
| Rhizomucor miehei | Anion-exchange resin | Isoamyl isovalerate | [7] |
| Candida antarctica Lipase B | Acrylic resin (Novozym 435) | Various esters | [2][8] |
| Candida rugosa (CRL) | Microemulsion Based Organogels | Pentyl valerate | [12] |
Table 2: Optimized Reaction Parameters for Flavor Ester Synthesis
| Parameter | Isoamyl Isovalerate Synthesis[7] | Pentyl Valerate Synthesis[12] | General Range |
| Enzyme Concentration | 10 g/L | 10-100 mg/mL | 1-20% (w/w of substrates) |
| Substrate Molar Ratio (Alcohol:Acid) | 1.5:1 | 1:1 | 1:1 to 3:1 |
| Temperature | 50°C | 37°C | 30-60°C |
| Solvent | n-hexane | Cyclohexane | Hexane, Heptane, Isooctane |
| Reaction Time | 144 h | Not specified | 24-144 h |
| Yield | >85% | ~99% (immobilized) | Variable |
Experimental Protocols
The following are generalized protocols for the enzymatic synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and materials.
Protocol 1: Screening of Lipase Catalysts
-
Preparation: In separate 20 mL screw-capped vials, add 1 mmol of borneol and 1 mmol of isovaleric acid.
-
Solvent Addition: Add 10 mL of a suitable organic solvent (e.g., n-hexane).
-
Enzyme Addition: To each vial, add a specific amount (e.g., 50 mg) of a different lipase (free or immobilized). Include a control vial without any enzyme.
-
Incubation: Incubate the vials in a shaking incubator at a controlled temperature (e.g., 40°C) and agitation (e.g., 150 rpm).
-
Sampling and Analysis: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., 6, 12, 24, 48 hours). Analyze the samples by gas chromatography (GC) to determine the conversion of substrates and the yield of this compound.
-
Selection: Based on the results, select the most effective lipase for further optimization.
Protocol 2: Optimization of Reaction Conditions
-
Experimental Design: Using the selected lipase, set up a series of experiments to optimize key parameters (e.g., temperature, enzyme concentration, substrate molar ratio) using a one-factor-at-a-time approach or a statistical design of experiments (DoE) methodology like Response Surface Methodology (RSM).
-
Reaction Setup: For each experimental run, combine borneol and isovaleric acid in the desired molar ratio in a reaction vessel. Add the optimized amount of the selected lipase and solvent.
-
Incubation: Incubate the reactions under the specified conditions of temperature and agitation.
-
Analysis: Monitor the progress of the reaction by GC analysis until the maximum yield is achieved.
-
Data Interpretation: Analyze the data to determine the optimal conditions for the synthesis of this compound.
Protocol 3: Preparative Scale Synthesis and Product Purification
-
Scale-up: Based on the optimized conditions, perform the reaction on a larger scale.
-
Catalyst Removal: After the reaction is complete, if using an immobilized enzyme, separate it from the reaction mixture by filtration for reuse. If using a free enzyme, it may be removed by centrifugation or filtration after denaturation.
-
Solvent Evaporation: Remove the solvent from the reaction mixture using a rotary evaporator.
-
Purification: Purify the crude product to remove unreacted substrates and by-products. This can be achieved by techniques such as silica (B1680970) gel column chromatography.
-
Characterization: Characterize the purified this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.
Conclusion
The enzymatic synthesis of this compound using lipase catalysts presents a promising and sustainable method for the production of this important flavor and fragrance compound. By carefully selecting the lipase and optimizing the reaction conditions, high yields and purity can be achieved. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the field to develop efficient and environmentally friendly biocatalytic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of lipases on different carriers and their use in synthesis of pentyl isovalerates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent immobilization of lipase on an ionic liquid-functionalized magnetic Cu-based metal–organic framework with boosted catalytic performance in flavor ester synthesis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 12. Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
Supercritical Fluid Extraction of Bornyl Isovalerate from Valeriana officinalis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the supercritical fluid extraction (SFE) of bornyl isovalerate from the roots of Valeriana officinalis. It includes a summary of extraction parameters, expected yields, and comprehensive experimental and analytical procedures.
Introduction
Valeriana officinalis, commonly known as valerian, is a perennial flowering plant whose roots have been used for centuries in traditional medicine for their sedative and anxiolytic properties. The therapeutic effects of valerian are attributed to a complex mixture of chemical constituents, including valerenic acids, valepotriates, and various components of its essential oil. Among these, this compound is a significant ester that contributes to the characteristic aroma and potential biological activity of valerian extracts. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for the selective extraction of bioactive compounds from plant materials, offering advantages over traditional solvent extraction methods, such as higher purity of the extract and the absence of toxic solvent residues.
Data Presentation
The following tables summarize quantitative data on the composition of Valeriana officinalis root extract obtained by Supercritical Fluid Extraction, with a focus on this compound and other major components.
Table 1: Supercritical Fluid Extraction Parameters for Valeriana officinalis Root
| Parameter | Value | Reference |
| Supercritical Fluid | Carbon Dioxide (CO₂) | [1] |
| Pressure | 10 - 15 MPa | [1] |
| Temperature | 313 - 323 K (40 - 50 °C) | [1][2] |
| Co-solvent | Not typically required for essential oils | [3] |
| Particle Size | < 0.4 mm | [1] |
Table 2: Chemical Composition of Valeriana officinalis SFE Extract
| Compound | Percentage (%) | Reference |
| Bornyl acetate | 2.3 - 7.7 | [4] |
| Valerenal | Dominant | [1] |
| Valerianol | Dominant | [1] |
| Kessanyl acetate | Major | [2] |
| Isovaleric acid | 18.7 - 41.8 | [4] |
| Valerenic acid | 8.2 - 11.8 | [4] |
| This compound | ~0.8 |
Experimental Protocols
Supercritical Fluid Extraction (SFE) Protocol
This protocol outlines the general procedure for the extraction of this compound from dried Valeriana officinalis roots using SFE.
Materials and Equipment:
-
Dried and powdered Valeriana officinalis root (particle size < 0.4 mm)
-
Supercritical Fluid Extractor system
-
High-purity CO₂ (99.99%)
-
Extraction vessel
-
Separation vessel(s)
-
Heating and cooling circulators
-
Back-pressure regulator
-
Collection vials
Procedure:
-
Sample Preparation: Ensure the Valeriana officinalis root is dried to a moisture content of less than 10% and finely ground to a particle size of less than 0.4 mm to maximize the surface area for extraction.
-
Loading the Extractor: Accurately weigh the powdered valerian root and load it into the extraction vessel.
-
System Assembly: Assemble the SFE system, ensuring all connections are secure.
-
Setting Parameters:
-
Set the extraction vessel temperature to 313 K (40 °C).
-
Set the pressure to 10 MPa.
-
Set the separator vessel temperature and pressure to conditions that allow for the efficient precipitation of the extract (e.g., 293 K and 5 MPa).
-
-
Extraction:
-
Start the CO₂ pump to pressurize the system to the desired extraction pressure.
-
Once the desired pressure and temperature are stable, begin the flow of supercritical CO₂ through the extraction vessel. A typical flow rate is 2-4 L/min.
-
The extraction process is dynamic, with the supercritical fluid continuously flowing through the sample matrix.
-
-
Fractionation and Collection:
-
The extract-laden supercritical CO₂ flows from the extraction vessel to the separator.
-
In the separator, the pressure and/or temperature are changed, causing the CO₂ to lose its solvent power and the extracted compounds to precipitate.
-
Collect the essential oil extract from the bottom of the separator into a collection vial.
-
-
System Depressurization: After the desired extraction time, stop the CO₂ flow and slowly depressurize the system.
-
Extract Recovery: Collect the remaining extract from the separator and the extraction lines. Store the extract in a sealed vial under refrigeration and protected from light.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the method for the identification and quantification of this compound in the SFE extract.
Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
HP-5MS capillary column (or equivalent)
-
Helium carrier gas (99.999%)
-
SFE extract of Valeriana officinalis
-
Hexane (B92381) (analytical grade)
-
Standard of this compound (for quantification)
-
Autosampler vials
Procedure:
-
Sample Preparation: Dilute the SFE extract in hexane to a suitable concentration for GC-MS analysis (e.g., 1:100 v/v).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 1:50
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 3 °C/min.
-
Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST, Wiley).
-
For quantification, prepare a calibration curve using a series of known concentrations of the this compound standard. The peak area of this compound in the sample chromatogram is used to determine its concentration based on the calibration curve.
-
Visualizations
Caption: Workflow for SFE of Valeriana officinalis and subsequent analysis.
Caption: Putative mechanism of action of this compound in the CNS.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential oil composition of Valeriana officinalis L. roots cultivated in Iran. Comparative analysis between supercritical CO2 extraction and hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bornyl Isovalerate in Aromatherapy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bornyl isovalerate, a monoterpenoid ester, is a recognized constituent of the essential oil derived from the roots of Valeriana officinalis (Valerian).[1][2][3] While research into the therapeutic applications of Valerian oil often focuses on more abundant components like bornyl acetate (B1210297) and valerenic acid, this compound is significant due to its contribution to the characteristic aroma and potential synergistic effects within the essential oil matrix.[1][4] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in aromatherapy, particularly for its sedative and anxiolytic properties. The methodologies outlined here are based on established practices in aromatherapy research and studies on structurally related compounds, providing a foundational framework for future investigations.
Postulated Mechanism of Action
The sedative and anxiolytic effects of many constituents of Valerian oil are believed to be mediated through the modulation of the central nervous system, primarily via the gamma-aminobutyric acid (GABA)ergic system.[5][6] Specifically, compounds like borneol, a structurally related monoterpene, have been shown to act as positive modulators of GABA-A receptors.[7][8][9] This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to a decrease in neuronal excitability and promoting a state of relaxation. It is hypothesized that this compound may exert its effects through a similar mechanism.
Data Presentation
Quantitative Analysis of this compound in Valeriana officinalis Essential Oil
The concentration of this compound in Valerian root essential oil can be variable. For research purposes, it is crucial to quantify the percentage of this compound in the essential oil being used. Gas chromatography-mass spectrometry (GC-MS) is the standard method for this analysis.[1][2][10]
| Component | Reported Concentration Range (%) in V. officinalis Root Oil | Reference |
| This compound | Not explicitly quantified in many studies, but present. | [1] |
| Bornyl Acetate | 1.6 - 33.7 | [1][2][3] |
| Valerenal | Trace - 14.7 | [2][3] |
| Valeranone | 0.5 - 17.9 | [1][2][3] |
| Isovaleric Acid | 0 - 2.1 | [2][3] |
| Camphene | 0 - 14.6 | [1] |
| α-Fenchene | 0 - 10.6 | [1] |
Note: The chemical composition of essential oils can vary based on geographical location, cultivation, and extraction methods.[4]
Experimental Protocols
Protocol 1: Inhalation Sedative Effects in a Murine Model
This protocol is adapted from studies on related aromatic compounds and is designed to assess the sedative effects of inhaled this compound.[11][12]
1. Objective: To evaluate the potential sedative effects of inhaled this compound in mice by measuring changes in spontaneous motor activity and sleep potentiation.
2. Materials:
-
Male Swiss mice (25-30g)
-
This compound (high purity)
-
Vehicle control (e.g., propylene (B89431) glycol or a suitable solvent)
-
Inhalation chamber
-
Open field test apparatus
-
Pentobarbital (B6593769) sodium solution
3. Methodology:
- Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
- Grouping: Randomly assign mice to the following groups (n=8-10 per group):
- Control (no treatment)
- Vehicle control (inhalation of vehicle only)
- This compound (different concentrations, e.g., 0.01 g/L, 0.1 g/L, 1 g/L in the inhalation chamber)
- Inhalation Procedure:
- Place individual mice in the inhalation chamber.
- Introduce the vaporized test substance (or vehicle) into the chamber for a predetermined duration (e.g., 60 minutes). Ensure consistent airflow and concentration.
- Behavioral Assessment:
- Open Field Test: Immediately after inhalation, place each mouse in the center of the open field arena. Record locomotor activity (e.g., number of squares crossed, rearing frequency) for a set period (e.g., 10 minutes). A significant decrease in activity compared to the control group suggests a sedative effect.
- Pentobarbital-Induced Sleep Test: Following the open field test, administer a sub-hypnotic dose of pentobarbital sodium intraperitoneally. Record the latency to the onset of sleep and the total duration of sleep. A significant reduction in sleep latency and an increase in sleep duration in the this compound group compared to the control group would indicate a potentiation of the hypnotic effect.
4. Data Analysis: Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, to compare the different treatment groups.
Protocol 2: Anxiolytic-Like Effects in a Murine Model
This protocol utilizes the elevated plus-maze (EPM) and light-dark box tests, standard behavioral paradigms for assessing anxiety-like behavior in rodents.[5][7][9][13]
1. Objective: To determine if inhaled this compound exhibits anxiolytic-like effects in mice.
2. Materials:
-
Male Swiss mice (25-30g)
-
This compound (high purity)
-
Vehicle control
-
Inhalation chamber
-
Elevated plus-maze apparatus
-
Light-dark box apparatus
3. Methodology:
- Animal Acclimatization and Grouping: As described in Protocol 1.
- Inhalation Procedure: As described in Protocol 1.
- Behavioral Assessment:
- Elevated Plus-Maze (EPM) Test:
- Immediately after inhalation, place a mouse at the center of the EPM, facing one of the open arms.
- Allow the mouse to explore the maze for 5 minutes.
- Record the number of entries into and the time spent in the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
- Light-Dark Box Test:
- Following the EPM test, place a mouse in the dark compartment of the light-dark box.
- Allow the mouse to explore the apparatus for 10 minutes.
- Record the time spent in the light compartment and the number of transitions between the two compartments. An increase in the time spent in the light compartment suggests an anxiolytic-like effect.[7]
4. Data Analysis: Use appropriate statistical methods (e.g., t-test or ANOVA) to compare the behavioral parameters between the treatment groups.
Protocol 3: In Vitro GABA-A Receptor Modulation Assay
This protocol provides a method to investigate the direct interaction of this compound with GABA-A receptors using a cell-based assay.[6][8][14][15]
1. Objective: To determine if this compound modulates the function of GABA-A receptors in vitro.
2. Materials:
-
Cell line expressing recombinant human GABA-A receptors (e.g., HEK293 cells)
-
This compound
-
GABA
-
Positive control (e.g., diazepam)
-
Membrane potential-sensitive fluorescent dye
-
Cell culture reagents
-
Fluorometric imaging plate reader
3. Methodology:
- Cell Culture and Plating: Culture the GABA-A receptor-expressing cells according to standard protocols and plate them in a multi-well plate.
- Dye Loading: Load the cells with a membrane potential-sensitive dye.
- Compound Application:
- Prepare different concentrations of this compound.
- Add the this compound solutions to the respective wells and incubate.
- GABA Stimulation and Measurement:
- Add a sub-maximal concentration of GABA to the wells to stimulate the GABA-A receptors.
- Immediately measure the change in fluorescence using a fluorometric imaging plate reader. An enhanced fluorescence signal in the presence of this compound compared to GABA alone would indicate positive modulation of the GABA-A receptor.
4. Data Analysis: Plot concentration-response curves for this compound and determine its EC50 (half-maximal effective concentration) for GABA-A receptor modulation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for initiating research into the aromatherapeutic potential of this compound. While direct research on this specific compound is limited, the methodologies derived from studies on structurally and functionally related molecules provide a robust starting point. Future research should focus on isolating this compound and conducting these and other relevant experiments to elucidate its specific pharmacological profile and potential as a novel therapeutic agent in aromatherapy. Transparency in reporting methodologies and quantitative data will be crucial for the advancement of this field of research.
References
- 1. cdn.techscience.cn [cdn.techscience.cn]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. The anxiolytic effects of a Valerian extract is based on valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (+)- And (-)-borneol: efficacious positive modulators of GABA action at human recombinant alpha1beta2gamma2L GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. [Effects of valerian root oil, borneol, isoborneol, bornyl acetate and isobornyl acetate on the motility of laboratory animals (mice) after inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Individual and Combined Inhalational Sedative Effects in Mice of Low Molecular Weight Aromatic Compounds Found in Agarwood Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Anxiolytic Activity of NR-ANX-C (a Polyherbal Formulation) in Ethanol Withdrawal-Induced Anxiety Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Bornyl isovalerate as a potential biomarker in Valeriana chemotype studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriana officinalis L., commonly known as valerian, is a perennial flowering plant whose roots and rhizomes have been used for centuries in traditional medicine for their sedative and anxiolytic properties. The pharmacological effects of valerian are attributed to a complex mixture of phytochemicals, including valerenic acids, lignans, flavonoids, and essential oils. The composition of the essential oil, in particular, can vary significantly depending on the plant's genetics, geographical origin, and environmental conditions, leading to the concept of different "chemotypes."
Bornyl isovalerate is a monoterpene ester found in the essential oil of various Valeriana species and is a significant contributor to the characteristic aroma of valerian.[1] Recent research suggests that the relative abundance of specific compounds, such as this compound, could serve as a biomarker for classifying Valeriana chemotypes. This classification is crucial for standardizing raw materials and for developing targeted therapeutic agents with consistent efficacy.
These application notes provide a comprehensive overview of the role of this compound in Valeriana chemotype studies, including quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biological and experimental pathways.
Data Presentation: Quantitative Analysis of Valeriana Essential Oil Constituents
The chemical composition of Valeriana officinalis essential oil can differ substantially across various studies and geographical locations. The following tables summarize the quantitative data for this compound and other major components identified in different samples, highlighting the concept of chemotypic variation.
Table 1: Percentage Content of Major Volatile Compounds in Valeriana officinalis Essential Oil from Different Origins.
| Compound | Estonia[2] | Iran (Hydrodistillation)[3] | Iran (Supercritical CO2 Extraction)[3] | Cukurova Region, Turkey[4] |
| This compound | 0.2–2.0 | - | - | Present |
| Bornyl acetate | 8.8–33.7 | 11.6 | 2.3–7.7 | 21.56–24.59 |
| Valerenal | tr–14.7 | - | - | 11.85–14.55 |
| Valeranone | 0.5–9.4 | - | - | - |
| Valerianol | 0.3–16.7 | - | - | - |
| Camphene | 0.6–5.9 | - | - | 7.67–10.10 |
| α-Fenchene | 0.6–5.8 | - | - | 3.84–4.26 |
| Isovaleric acid | 0–2.1 | - | 18.7–41.8 | - |
| Valerenic acid | nd–0.9 | 8.0 | 8.2–11.8 | - |
tr: trace amounts (<0.05%), nd: not determined, -: not reported
Table 2: Comparative Analysis of Essential Oil Composition in Different Valeriana Species.
| Compound | V. officinalis (Estonia)[5] | V. edulis ssp. procera[6] |
| This compound | 0.2–2.0 | - |
| Bornyl acetate | 8.8–33.7 | - |
| Camphene | 0.6–5.9 | 31.13 |
| α-Pinene | 0.4–3.6 | 6.46 |
| Isobutyl isovalerate | - | 46.28 |
| Methyl isovalerate | - | 13.42 |
tr: trace amounts (<0.05%), -: not reported
Experimental Protocols
Extraction of Essential Oil from Valeriana Roots
This protocol details the hydrodistillation method for extracting essential oil from dried Valeriana roots, a common procedure cited in the literature.[7][8]
Materials:
-
Dried and crushed Valeriana roots
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (3000 mL)
-
Anhydrous sodium sulfate (B86663)
-
Glass vial for storage
Procedure:
-
Weigh 150 g of crushed, dried Valeriana roots and place them into a 3000 mL round-bottom flask.[7]
-
Add 1000 mL of distilled water to the flask.[7]
-
Set up the Clevenger-type apparatus connected to the flask and a condenser.
-
Begin heating the flask using the heating mantle.
-
Conduct the distillation for 4 hours at a rate of 3–4 mL/min.[7]
-
After distillation is complete, allow the apparatus to cool down.
-
Collect the essential oil from the graduated tube of the Clevenger apparatus.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial in the dark at 4°C until analysis.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the typical parameters for the qualitative and quantitative analysis of Valeriana essential oil using GC-MS.[8][9]
Instrumentation:
-
Gas chromatograph (e.g., Agilent HP-6890) coupled with a mass selective detector (e.g., Agilent HP-5973).[9]
-
Fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
GC Conditions:
-
Carrier Gas: Helium (99.999%) at a constant flow rate of 1 mL/min.[9]
-
Injector Temperature: 200°C.[9]
-
Injection Volume: 0.2 µL.[8]
-
Split Ratio: 1:20.[9]
-
Oven Temperature Program:
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.[9]
-
Mass Range: 40 to 550 amu.[9]
-
Detector Temperature: 250°C.[9]
Data Analysis:
-
Identify the components of the essential oil by comparing their mass spectra with those in a reference library (e.g., Wiley, NIST).
-
Confirm the identification by comparing the calculated retention indices (RI) with literature values.
-
Quantify the relative percentage of each component by peak area normalization.
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound involves the convergence of the terpenoid and fatty acid metabolic pathways. Borneol, a monoterpenoid, is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Isovaleryl-CoA, derived from the degradation of the amino acid leucine (B10760876) or from fatty acid metabolism, is then esterified with borneol to form this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Valeriana Chemotype Analysis
The following diagram illustrates the general workflow for the analysis of Valeriana chemotypes, from sample collection to data interpretation.
Caption: Experimental workflow for Valeriana chemotype analysis.
Logical Relationship of Valeriana Chemotypes and Pharmacological Effects
This diagram illustrates the proposed relationship between different Valeriana chemotypes, their characteristic chemical constituents, and their potential pharmacological effects on the central nervous system. The sedative and anxiolytic effects of Valeriana are thought to be mediated, in part, through interactions with the GABAergic system.[1]
Caption: Valeriana chemotypes and their proposed pharmacological effects.
Conclusion
The classification of Valeriana into distinct chemotypes based on the profile of its essential oil constituents is a promising approach for the standardization and quality control of this important medicinal plant. This compound, along with other key compounds, shows potential as a biomarker for this purpose. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate the chemical diversity of Valeriana and its implications for therapeutic applications. Further studies are warranted to establish a definitive link between specific chemotypes, such as those rich in this compound, and distinct pharmacological activities. This will ultimately lead to the development of more effective and reliable phytomedicines.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. researchgate.net [researchgate.net]
- 3. Essential oil composition of Valeriana officinalis L. roots cultivated in Iran. Comparative analysis between supercritical CO2 extraction and hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.techscience.cn [cdn.techscience.cn]
- 8. Essential Oil Composition of Valeriana Jatamansi Jones from Himalayan Regions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Bornyl Isovalerate as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of bornyl isovalerate as a reference standard in the phytochemical analysis of plant materials, particularly Valeriana officinalis (valerian).
Introduction
This compound is a significant contributor to the characteristic aroma of valerian root and is one of the many monoterpenoid esters found in its essential oil.[1][2] As a pure, well-characterized compound, this compound serves as an essential reference standard for the accurate identification and quantification of this analyte in complex plant matrices. The use of a certified reference standard is crucial for ensuring the quality, consistency, and efficacy of herbal products and for advancing research into their pharmacological activities.[3] This document outlines the analytical methodologies for its quantification and discusses its potential, though not yet fully elucidated, role in the sedative and anxiolytic effects of valerian through interaction with GABAergic and serotonergic systems.
Quantitative Data Summary
The concentration of this compound and related compounds in Valeriana officinalis essential oil can vary significantly based on factors such as plant origin, genetics, and processing methods. The following table summarizes typical quantitative data for this compound and a related ester, bornyl acetate, as reported in the literature. This data is typically obtained using Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
| Compound | Plant Material | Concentration Range (% of Essential Oil) | Analytical Method | Reference |
| This compound | Valeriana officinalis root | 0.5 - 1.2% | GC/MS | [4] |
| Bornyl Acetate | Valeriana officinalis root | 8.8 - 33.7% | GC/MS | [5] |
| Myrtenyl Isovalerate | Valeriana officinalis root | 1.1 - 2.5% | GC/MS | [5] |
Experimental Protocols
Accurate quantification of this compound requires validated analytical methods. Below are detailed protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), which are commonly employed for the analysis of volatile and semi-volatile compounds in plant extracts.
Protocol 1: Quantitative Analysis of this compound by GC-FID
This protocol describes the quantification of this compound in essential oils or solvent extracts of Valeriana officinalis using a certified reference standard and an internal standard.
1. Materials and Reagents
-
This compound Certified Reference Standard (CRM): Purity ≥98%, obtained from a reputable supplier.
-
Internal Standard (IS): e.g., Tetradecane (B157292) or another suitable, non-interfering hydrocarbon.
-
Solvent: Hexane (B92381) or Ethyl Acetate (HPLC grade).
-
Valeriana officinalis Essential Oil or Extract: Obtained through steam distillation or solvent extraction.
-
Sodium Sulfate (B86663) (Anhydrous): For drying extracts.
2. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
-
Autosampler and data acquisition software.
3. Preparation of Standard Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound CRM and dissolve in 10 mL of hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of tetradecane and dissolve in 10 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 10 to 200 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.
4. Sample Preparation
-
Essential Oil: Accurately weigh approximately 50 mg of the essential oil and dissolve in 10 mL of hexane. Add the internal standard to a final concentration of 50 µg/mL.
-
Solvent Extract: If the extract is concentrated, accurately weigh approximately 100 mg and dissolve in 10 mL of hexane. If it is a liquid extract, an appropriate dilution may be necessary. Dry the extract over anhydrous sodium sulfate if water is present. Add the internal standard to a final concentration of 50 µg/mL.
5. GC-FID Conditions
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.0 mL/min.[7]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.[7]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
6. Data Analysis
-
Identify the peaks of this compound and the internal standard in the chromatograms based on their retention times compared to the standards.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Analysis of this compound by HPLC-UV
While GC is the preferred method for volatile compounds like this compound, HPLC-UV can be used as an alternative, particularly for less volatile extracts or when GC is unavailable. Terpenes and their esters lack strong chromophores, so detection is typically performed at low UV wavelengths (around 210 nm).[8]
1. Materials and Reagents
-
This compound Certified Reference Standard (CRM): Purity ≥98%.
-
Solvents: Acetonitrile (B52724) and Water (HPLC grade).
-
Valeriana officinalis Extract.
2. Instrumentation
-
High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition software.
3. Preparation of Standard Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound CRM and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 20 to 500 µg/mL.
4. Sample Preparation
-
Accurately weigh approximately 200 mg of the dried and powdered plant extract.
-
Extract with 20 mL of acetonitrile using ultrasonication for 30 minutes.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.
5. HPLC-UV Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 20 µL.
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantify the amount of this compound in the sample extract using the calibration curve.
Logical and Signaling Pathways
While direct experimental evidence for the specific action of this compound on neurological receptors is limited, its presence in Valeriana officinalis, a plant with known sedative and anxiolytic properties, suggests a potential contribution to these effects. The primary targets for the bioactivity of valerian extracts are the GABAergic and serotonergic systems.[1]
Potential Interaction with the GABAergic System
The GABAA receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system. Its activation leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. Many anxiolytic and sedative drugs, such as benzodiazepines, target this receptor. It is hypothesized that components of valerian extract, potentially including this compound, may act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA.
Potential Interaction with the Serotonergic System
The serotonin (B10506) system is another key target for drugs treating anxiety and depression. The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its action. Inhibition of SERT increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. Some studies have shown that valerian extracts can inhibit serotonin reuptake.[9] It is plausible that this compound could contribute to this effect.
Experimental Workflow
The following diagram illustrates a typical workflow for the phytochemical analysis of a plant sample using a reference standard.
Conclusion
This compound is a key phytochemical marker for Valeriana officinalis. The use of a certified reference standard in conjunction with validated analytical methods such as GC-FID or HPLC-UV is essential for the quality control of herbal products and for conducting reliable pharmacological research. While its direct pharmacological activity is still under investigation, its structural similarity to other active compounds and its presence in a medicinally important plant suggest that it may contribute to the overall therapeutic effects of valerian. Further research is warranted to fully elucidate its specific interactions with neurological targets.
References
- 1. femaflavor.org [femaflavor.org]
- 2. WHO | JECFA [apps.who.int]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food safety and quality: details [fao.org]
- 7. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mac-mod.com [mac-mod.com]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
Application Notes and Protocols for the Isolation of Bornyl Isovalerate from Complex Natural Mixtures
Introduction
Bornyl isovalerate is a significant bioactive compound found in various plants, most notably in the roots of Valeriana officinalis (Valerian). It is a monoterpenoid ester recognized for its contribution to the characteristic aroma and potential sedative properties of valerian extracts. The isolation of this compound from its natural matrix is a critical step for its pharmacological investigation, standardization of herbal products, and use in the flavor and fragrance industries. This document provides a detailed protocol for the isolation and purification of this compound from complex natural mixtures, primarily focusing on valerian root as the source material. The methodologies described herein are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Analysis of this compound Isolation
The yield and purity of this compound are influenced by the choice of extraction and purification methods. The following tables summarize representative quantitative data gathered from various studies on the isolation of essential oils from Valeriana officinalis.
Table 1: Essential Oil Yield from Valeriana officinalis Root via Steam Distillation
| Plant Material Condition | Steam Flow Rate | Distillation Time (hours) | Essential Oil Yield (% w/w) | Reference |
| Crushed Dried Roots | 4 L/min | 4 | 0.70% | [1] |
| Standard Dried Roots | 4 L/min | 4 | 0.60% | [1] |
| Cut Dried Roots | 3-4 mL/min | 4 | 0.28 - 1.16% | [2] |
| Dried Roots | Not Specified | Not Specified | 0.1 - 2.0% | [2] |
Table 2: Typical Composition of Valeriana officinalis Essential Oil
| Compound | Chemical Class | Percentage Range in Essential Oil (%) | Reference |
| Bornyl acetate (B1210297) | Monoterpenoid Ester | 8.8 - 33.7% | [2] |
| Valerenal | Sesquiterpenoid | traces - 15.6% | [2] |
| Valeranone | Sesquiterpenoid | 0.5 - 10.9% | [2] |
| Camphene | Monoterpene | 0.6 - 11.1% | [2] |
| α-Fenchene | Monoterpene | 0.6 - 5.8% | [2] |
| Myrtenyl isovalerate | Monoterpenoid Ester | 1.1 - 2.5% | [2] |
| This compound | Monoterpenoid Ester | 0.2 - 11.9% | [3] |
| Isovaleric acid | Organic Acid | 0 - 13.1% | [4] |
Table 3: Purity and Yield Progression of this compound Isolation (Representative Values)
| Isolation Stage | Starting Material | Primary Method | Expected Yield of Fraction/Compound | Expected Purity of this compound |
| Stage 1: Extraction | Dried Valerian Root | Steam Distillation | 0.5 - 1.0% (Essential Oil) | 1 - 10% |
| Stage 2: Fractionation | Crude Essential Oil | Silica (B1680970) Gel Column Chromatography | 15 - 25% (Ester-rich fraction) | 30 - 50% |
| Stage 3: Purification | Ester-rich Fraction | Preparative HPLC | 5 - 10% (Pure Compound) | >95% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation of this compound.
Protocol 1: Extraction of Essential Oil by Steam Distillation
Objective: To extract the volatile essential oil containing this compound from dried Valeriana officinalis roots.
Materials and Equipment:
-
Dried and coarsely powdered Valeriana officinalis roots
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 100 g of coarsely powdered dried valerian roots and place them into the biomass flask of the steam distillation apparatus.
-
Add distilled water to the boiling flask, ensuring the water level is sufficient for prolonged boiling.
-
Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.
-
Begin heating the boiling flask to generate steam. The steam will pass through the valerian root powder, carrying the volatile essential oils.
-
Condense the steam and essential oil mixture using a condenser with a continuous flow of cold water.
-
Collect the distillate, which will consist of the essential oil and hydrosol (aqueous phase), in a collection vessel.
-
Continue the distillation for approximately 4 hours at a distillation rate of 3-4 mL/min.[2]
-
After distillation, allow the collected distillate to cool to room temperature.
-
Transfer the distillate to a separatory funnel. The essential oil will form a layer separate from the aqueous hydrosol.
-
Carefully separate the essential oil layer.
-
To remove any residual water, dry the collected essential oil over anhydrous sodium sulfate.
-
Decant or filter the dried essential oil into a clean, amber glass vial and store at 4°C until further processing.
Protocol 2: Fractionation of Crude Essential Oil by Column Chromatography
Objective: To enrich the this compound content by separating the crude essential oil into fractions based on polarity.
Materials and Equipment:
-
Crude valerian essential oil
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass wool or cotton
-
Sand (acid-washed)
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Add a thin layer of sand over the glass wool.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica gel bed.
-
Wash the column with hexane until the packing is stable.
-
-
Sample Loading:
-
Dissolve 1 g of the crude essential oil in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane and collect the eluate in fractions.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows:
-
100% Hexane
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound. This compound, being an ester, is expected to elute with a mobile phase of intermediate polarity (e.g., 95:5 to 90:10 hexane:ethyl acetate).
-
-
Pooling and Concentration:
-
Pool the fractions that are rich in this compound.
-
Concentrate the pooled fractions using a rotary evaporator to remove the solvent.
-
Protocol 3: Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To isolate this compound to a high degree of purity from the enriched fraction.
Materials and Equipment:
-
Enriched fraction containing this compound
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)[5]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility, if needed) or Phosphoric acid[5]
-
Vials for fraction collection
Procedure:
-
Sample Preparation:
-
Dissolve the concentrated, enriched fraction from column chromatography in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Reverse-phase C18
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60:40 Acetonitrile:Water, with a linear gradient to 100% Acetonitrile over 20-30 minutes. The mobile phase may be acidified with a small amount of formic or phosphoric acid to improve peak shape.[5]
-
Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min for preparative scale.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 210-220 nm).
-
Injection Volume: Dependent on the column loading capacity.
-
-
Purification and Collection:
-
Inject the sample onto the preparative HPLC system.
-
Monitor the chromatogram and collect the peak corresponding to the retention time of this compound. The retention time should be predetermined using an analytical standard if available.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fraction using analytical HPLC or GC-MS.
-
Remove the solvent from the purified fraction using a rotary evaporator to obtain pure this compound.
-
Protocol 4: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and determine the purity of the isolated this compound.
Materials and Equipment:
-
Isolated this compound
-
GC-MS system
-
Capillary column suitable for terpene analysis (e.g., DB-5ms or HP-INNOWAX)[6][7]
-
Helium (carrier gas)
-
Solvent for sample dilution (e.g., hexane or ethyl acetate)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the isolated this compound in a suitable solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.
-
Calculate the purity of the isolated compound based on the peak area percentage in the chromatogram.
-
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical diagram of silica gel column chromatography separation.
References
- 1. ijche.com [ijche.com]
- 2. scispace.com [scispace.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. cdn.techscience.cn [cdn.techscience.cn]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in the chemical synthesis of bornyl isovalerate.
Technical Support Center: Synthesis of Bornyl Isovalerate
Welcome to the technical support center for the chemical synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the optimization of yield and purity in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is typically synthesized via the esterification of borneol with isovaleric acid. The most common approach is the Fischer esterification, which involves reacting the alcohol (borneol) and the carboxylic acid (isovaleric acid) in the presence of an acid catalyst.[1] Alternative methods include the reaction of camphene (B42988) with isovaleric acid, often utilizing catalysts like boron trifluoride, which can proceed at room temperature.[2] Biocatalytic methods using lipases are also employed for a greener synthesis.[3][4]
Q2: What are the critical factors influencing the yield and purity of the final product?
A2: Several factors are crucial for maximizing yield and purity:
-
Reagent Purity: The purity of starting materials, particularly borneol and isovaleric acid, is essential to prevent side reactions.[5]
-
Stoichiometry: The molar ratio of reactants can be adjusted to shift the reaction equilibrium. Using an excess of one reactant, typically the less expensive one, can drive the reaction towards the product.[6]
-
Catalyst Choice and Concentration: The type and amount of catalyst (e.g., sulfuric acid, solid superacids, or enzymes) significantly affect the reaction rate and selectivity.[7][8]
-
Temperature and Reaction Time: Optimal temperature control is vital. While higher temperatures can increase the reaction rate, they may also promote side reactions or degradation.[9] Reaction time must be sufficient to ensure completion without causing product decomposition.[10]
-
Water Removal: As water is a byproduct of esterification, its removal (e.g., using a Dean-Stark apparatus or dehydrating agents) is critical to shift the equilibrium towards the formation of the ester and improve yield.[6]
Q3: What are the common side reactions and impurities encountered during the synthesis?
A3: Common impurities include unreacted starting materials (borneol and isovaleric acid) and the catalyst. Side reactions can occur, especially under harsh acidic conditions or high temperatures. If camphene is used as a starting material, Wagner-Meerwein rearrangements can lead to the formation of isomeric byproducts.[4] Incomplete reaction is also a common source of impurities.[10]
Q4: How can the final product be effectively purified?
A4: Purification typically involves a multi-step work-up and a final purification technique. The work-up usually starts with neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution), followed by extraction of the ester into an organic solvent. The organic layer is then washed with brine to remove residual water-soluble impurities and dried over an anhydrous salt like magnesium sulfate.[5] Final purification to achieve high purity is commonly accomplished through vacuum distillation or column chromatography.[5][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently below expectations. What are the potential causes and solutions?
Answer: Low yields in Fischer esterification are often linked to unfavorable equilibrium, suboptimal reaction conditions, or reagent issues.
-
Potential Cause 1: Reaction Equilibrium: The esterification reaction is reversible. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.[1]
-
Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or using a large excess of the alcohol or acid to shift the equilibrium according to Le Châtelier's principle.[6]
-
-
Potential Cause 2: Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount, leading to a very slow or stalled reaction.
-
Solution: Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. Optimize the catalyst loading; typically, a catalytic amount is sufficient, but the optimal concentration may need to be determined experimentally.[12] Solid acid catalysts like sulfated zirconia can also be effective and simplify removal.[7][13]
-
-
Potential Cause 3: Suboptimal Temperature or Reaction Time: The reaction may be too slow if the temperature is too low, or side reactions may dominate if it is too high. Reaction times may be too short for the reaction to reach completion.[10]
-
Solution: Systematically optimize the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[9]
-
-
Potential Cause 4: Poor Quality of Reagents: Impurities in the starting materials or solvents (especially water) can inhibit the reaction.[5]
-
Solution: Use high-purity, anhydrous borneol and isovaleric acid. Ensure solvents are properly dried before use.
-
Issue 2: Product Purity Issues
Question: My crude product analysis (NMR or GC) shows significant impurities. How can I improve the purity?
Answer: Impurities often consist of starting materials or byproducts from the work-up procedure.
-
Potential Cause 1: Residual Carboxylic Acid: Isovaleric acid can be difficult to remove completely due to its partial solubility in the organic phase.
-
Solution: During the work-up, perform multiple washes of the organic layer with a saturated sodium bicarbonate solution to ensure all acidic components are neutralized and extracted into the aqueous layer. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.[11]
-
-
Potential Cause 2: Inefficient Purification: The chosen purification method may not be suitable for separating the product from closely related impurities.
-
Solution: If vacuum distillation is used, ensure the vacuum is stable and the fractionating column is efficient enough to separate components with close boiling points. For column chromatography, perform small-scale trials to find an optimal solvent system (eluent) that provides good separation between the this compound and impurities on a TLC plate before scaling up.[5]
-
-
Potential Cause 3: Product Loss During Work-up: The product may be lost if emulsions form during extraction or if it is partially water-soluble.
-
Solution: To break emulsions, try adding brine (saturated NaCl solution). To minimize solubility losses, saturate the aqueous layer with salt before extraction. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.[5]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Borneol Ester Synthesis
| Catalyst System | Reactants | Typical Conditions | Reported Yield | Reference(s) |
| Boron Trifluoride (BF₃) | Camphene, Fatty Acid | Room Temperature, small excess of acid | Up to 97.3% conversion | [2] |
| Solid Superacid (S₂O₈²⁻/ZrO₂) | Borneol, Various Acids | Varies with acid | 42% - 98% | [7] |
| Lipase (e.g., from Candida rugosa) | Borneol, Isovaleric Acid | Organic solvent, mild temperature (e.g., 37°C) | Varies, optimization required | [3][4] |
| Sulfuric Acid (H₂SO₄) | Borneol, Isovaleric Acid | Reflux, water removal | Typically 80-90% (optimized) | [11] |
Table 2: Influence of Key Parameters on Esterification Yield
| Parameter | Effect of Increase | Optimization Strategy |
| Temperature | Increases reaction rate but may promote side reactions/decomposition. | Find the optimal temperature that maximizes yield in a reasonable timeframe without significant byproduct formation.[9] |
| Reactant Molar Ratio | Using excess alcohol or acid shifts equilibrium to favor product. | Use a 1.5 to 3-fold excess of the less expensive reactant. |
| Catalyst Loading | Increases reaction rate up to a point; excess may cause side reactions. | Screen catalyst loading to find the minimum amount required for efficient conversion.[12] |
| Reaction Time | Increases conversion until equilibrium is reached; prolonged time can lead to degradation. | Monitor reaction progress via TLC or GC to determine when the reaction is complete.[10] |
Experimental Protocols
Protocol: Fischer Esterification of Borneol with Isovaleric Acid
This protocol describes a general laboratory-scale synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
Borneol (1 equivalent)
-
Isovaleric acid (1.5 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2-3 mol% relative to borneol)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add borneol, isovaleric acid, and toluene.
-
Catalyst Addition: While swirling the flask, carefully add the concentrated sulfuric acid dropwise.
-
Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which indicates the reaction is approaching completion (typically 2-4 hours). Monitor the reaction progress by TLC.
-
Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute with the extraction solvent (e.g., ethyl acetate).
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (repeat until no more CO₂ effervescence is observed), and finally with brine.[11]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The remaining crude oil is the this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. Collect the fraction that distills at the correct boiling point.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US1902364A - Method of preparing fatty acid esters of borneol and isoborneol - Google Patents [patents.google.com]
- 3. Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ester - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Frontiers | Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Addressing matrix effects in HPLC quantification of bornyl isovalerate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the HPLC quantification of bornyl isovalerate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on identifying and mitigating matrix effects.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample to reduce the concentration of this compound injected onto the column. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for this compound. Use a column with end-capping to minimize interactions with residual silanols. |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Co-eluting Interferences | Optimize the chromatographic method (e.g., gradient, mobile phase composition) to separate interfering peaks from the analyte peak. Employ a more selective sample preparation technique. |
Problem: Inconsistent or Low Analyte Recovery
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Extraction | Optimize the extraction solvent and conditions (e.g., pH, temperature, mixing time). Consider a different extraction technique (e.g., SPE instead of LLE). |
| Analyte Instability | Investigate the stability of this compound under the extraction and storage conditions.[1] Degradation can occur depending on factors like temperature and humidity.[1] |
| Ion Suppression/Enhancement (for LC-MS) | Modify the sample preparation to remove interfering matrix components. Optimize chromatographic conditions to separate this compound from the suppression/enhancement zone.[2] |
| Improper Sample pH | Adjust the pH of the sample and extraction solvent to ensure this compound is in a non-ionized form for efficient extraction. |
Problem: High Variability in Quantitative Results
Possible Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Implement matrix-matched calibration standards. Use a stable isotope-labeled internal standard if available. |
| Inconsistent Sample Preparation | Ensure uniformity in all sample preparation steps, including volumes, mixing times, and evaporation steps. |
| Instrumental Drift | Allow the HPLC system to equilibrate fully before analysis. Monitor system pressure and detector baseline for any irregularities. |
| Sample Heterogeneity | Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's response (either suppression or enhancement) due to the presence of co-eluting compounds from the sample matrix.[2] For this compound, which is often analyzed in complex matrices like plasma or herbal extracts, these effects can lead to inaccurate quantification by interfering with the ionization process in LC-MS or by overlapping with the analyte peak in UV detection.
Q2: What are the common interfering compounds when analyzing this compound in Valerian root extracts?
A2: Valerian root extracts are complex mixtures containing various classes of compounds. Potential interferences in the HPLC analysis of this compound include other non-polar compounds such as valerenic acids and their derivatives, lignans (B1203133), and flavonoids.[1][3][4] Chromatographic conditions should be optimized to ensure separation from these components.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The presence of matrix effects can be evaluated by comparing the response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.[2] A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement in the chromatogram.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: The choice of sample preparation technique depends on the sample matrix and the required level of cleanliness.
-
Liquid-Liquid Extraction (LLE): A simple and effective technique for extracting lipophilic compounds like this compound from aqueous matrices. Optimization of the extraction solvent and pH is crucial for good recovery.
-
Solid-Phase Extraction (SPE): Offers higher selectivity and can provide cleaner extracts compared to LLE, leading to a greater reduction in matrix effects. The choice of sorbent material is critical. For complex matrices, SPE is often the preferred method for minimizing matrix interference.
Q5: What are the key validation parameters to consider when developing an HPLC method for this compound in the presence of matrix effects?
A5: According to regulatory guidelines, key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Accuracy and Precision: To ensure the method provides reliable and reproducible results.[5]
-
Recovery: The efficiency of the extraction procedure.[5]
-
Matrix Effect: To be quantitatively assessed to understand its impact on the assay.[2][5]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[5]
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data from validated bioanalytical methods for compounds with similar properties to this compound. This data can serve as a benchmark when developing and validating a method for this compound.
Table 1: Comparison of Recovery for Different Sample Preparation Methods
| Analyte Class | Matrix | Sample Preparation Method | Average Recovery (%) | Reference |
| Benzodiazepines | Plasma | SPE | 94.6 - 107.6 | [6][7][8] |
| Benzodiazepines | Plasma | LLE | ~80 | [9] |
| Atorvastatin | Rat Plasma | Protein Precipitation | >85 | [10] |
Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods
| Analyte Class | Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Bisphenols | Honey | Solvent Microextraction | <20 | [11] |
| Benzodiazepines | Plasma | SPE | Minimal | [6][7][8] |
| Illegally Added Dyes | Herbal Medicines | Solvent Extraction | No significant effect | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for the extraction of a lipophilic compound like this compound from plasma using a reversed-phase SPE cartridge.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Herbal Extracts
This protocol outlines a general LLE procedure for extracting this compound from a liquid herbal formulation.
-
Sample Preparation: Take 1 mL of the liquid herbal extract and adjust the pH to neutral or slightly acidic if necessary.
-
Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., hexane, ethyl acetate) to the sample.
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. Stability control of valerian ground material and extracts: a new HPLC-method for the routine quantification of valerenic acids and lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical fingerprinting of valeriana species: simultaneous determination of valerenic acids, flavonoids, and phenylpropanoids using liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Scholars Portal [scholarsportal.info]
- 7. researchgate.net [researchgate.net]
- 8. Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. mdpi.com [mdpi.com]
Optimization of SPME parameters for bornyl isovalerate sampling.
Welcome to the Technical Support Center for Solid-Phase Microextraction (SPME) of Bornyl Isovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing SPME parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an SPME method for this compound?
The crucial first step is selecting the appropriate SPME fiber. The choice depends on the analyte's properties, such as polarity and molecular weight.[1][2] this compound is a semi-volatile ester. For such compounds, a fiber with a non-polar or medium-polar coating is generally recommended.
Q2: Which SPME fiber is best suited for this compound?
For semi-volatile esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its mixed-mode stationary phase, which can effectively trap a wide range of volatile and semi-volatile compounds.[3][4] Another common choice is a Polydimethylsiloxane (PDMS) fiber, particularly with a thicker film (e.g., 100 µm), which is suitable for lower molecular weight volatiles.[5]
Q3: Should I use direct immersion (DI-SPME) or headspace (HS-SPME) for this compound?
For volatile and semi-volatile compounds like this compound, Headspace SPME (HS-SPME) is generally the preferred method.[6] It minimizes matrix effects, where non-volatile components in the sample could contaminate the fiber, and can improve the longevity of the fiber.[1] Direct immersion can be more efficient for less volatile or more polar compounds.[1]
Q4: How does extraction temperature affect the sampling of this compound?
Increasing the extraction temperature generally enhances the volatility of semi-volatile compounds, which can lead to higher concentrations in the headspace and faster diffusion rates.[7] This can shorten the time needed to reach equilibrium.[1][8] However, excessively high temperatures can have a negative effect; for absorbent-type fibers (like PDMS), high temperatures can decrease the fiber's partitioning coefficient, leading to lower analyte absorption.[8] Therefore, the temperature must be carefully optimized.
Q5: What is the role of extraction time in the analysis?
Extraction time is a critical parameter that directly influences the amount of analyte adsorbed by the fiber.[2] The goal is to reach equilibrium, where the amount of analyte adsorbing onto the fiber is equal to the amount desorbing. For quantitative analysis, it is crucial to either reach equilibrium or to maintain a precisely controlled pre-equilibrium time for all samples and standards to ensure reproducibility.[2] Less volatile compounds typically require longer extraction times to achieve equilibrium.
Q6: Should I add salt to my sample?
The addition of salt (salting out), commonly with sodium chloride (NaCl), can increase the ionic strength of the sample matrix.[8][9] This typically decreases the solubility of organic analytes like this compound in the aqueous phase, driving them into the headspace and making them more available for extraction by the SPME fiber.[1] This is particularly effective for polar analytes.[8] The effect should be tested during method optimization.
Troubleshooting Guide
Problem: Low or No Peak for this compound
-
Q: I am not seeing a peak for my analyte. What should I check first?
-
A: First, confirm the performance of your GC-MS system. Directly inject a known standard of this compound to ensure the column, detector, and other components are functioning correctly.[8] If the system is working, the issue lies with the SPME procedure.
-
-
Q: My analyte signal is very weak. How can I improve sensitivity?
-
A:
-
Optimize Extraction Temperature: Gently increasing the sample temperature can increase the concentration of this compound in the headspace.[8] Be cautious, as too high a temperature can reduce absorption on the fiber.[8]
-
Increase Extraction Time: You may be in the pre-equilibrium phase. Try increasing the extraction time to allow more analyte to adsorb onto the fiber.[2]
-
Add Salt: Adding NaCl to your sample can increase the release of the analyte into the headspace.[1][8]
-
Agitate the Sample: Agitation (stirring or shaking) helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace, reducing the time needed to reach equilibrium.[8]
-
Check Fiber Choice: Ensure you are using an appropriate fiber. A DVB/CAR/PDMS or PDMS fiber is a good choice for this compound.[3][4]
-
-
Problem: Poor Reproducibility (High %RSD)
-
Q: My peak areas are inconsistent between replicate injections. What is causing this?
-
A: Poor reproducibility is often due to inconsistent timing and conditions.
-
Control Extraction Time: It is critical to keep the extraction time identical for every sample and standard, especially if you are working in a pre-equilibrium state.[2] An autosampler is highly recommended for this.[5]
-
Maintain Constant Temperature: Ensure the sample temperature is precisely controlled during extraction for all runs.[8]
-
Consistent Fiber Positioning: In HS-SPME, the fiber should be placed in the same position within the headspace of the vial for each extraction.
-
Check for Fiber Damage: Inspect the SPME fiber for any physical damage or contamination, as this can affect its performance.[5]
-
-
Problem: Carryover (Ghost Peaks)
-
Q: I am seeing peaks from the previous sample in my blank runs. How can I prevent this?
-
A: Carryover occurs when the analyte is not completely desorbed from the fiber in the GC inlet.
-
Increase Desorption Time/Temperature: Increase the time the fiber spends in the hot injector and/or increase the injector temperature to ensure complete desorption. Refer to the fiber manufacturer's temperature limits to avoid damage.[6]
-
Clean the Fiber: After desorption, the fiber should be "baked" in a separate clean, hot injector port or a dedicated fiber conditioning station to remove any residual compounds before the next extraction.[10]
-
Check for Inlet Contamination: The GC inlet liner can become a source of contamination. Regular replacement of the liner is essential.
-
-
Experimental Protocols
Protocol 1: Optimization of HS-SPME Parameters for this compound
This protocol outlines a systematic approach to optimizing the key parameters for a new analysis using a one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) approach.[11]
-
Fiber Selection:
-
Start with a DVB/CAR/PDMS fiber. Condition it according to the manufacturer's instructions (e.g., heating at 270°C for 30-60 min).[11]
-
-
Initial Conditions (Example):
-
Sample: 1 µg/mL this compound in a relevant matrix (e.g., water or buffer).
-
Sample Volume: 5 mL in a 10 mL headspace vial.
-
Extraction Temperature: 50°C
-
Extraction Time: 30 min
-
Agitation: 250 rpm
-
Desorption: 250°C for 3 min in the GC inlet.
-
-
Optimization of Extraction Temperature:
-
Keeping all other parameters constant, test a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
Plot the peak area of this compound against temperature and select the temperature that yields the highest response.
-
-
Optimization of Extraction Time:
-
Using the optimal temperature, test a range of extraction times (e.g., 10, 20, 30, 45, 60 min).
-
Plot the peak area against time. Select the shortest time that provides a stable and high response (the beginning of the equilibrium plateau).
-
-
Evaluation of Salt Effect:
-
At the optimized temperature and time, prepare samples with varying concentrations of NaCl (e.g., 0%, 10%, 20%, 30% w/v).
-
Select the salt concentration that provides the best signal enhancement without negatively impacting the analysis.
-
Protocol 2: Standard SPME-GC-MS Analysis Workflow
-
Sample Preparation: Place a precisely measured amount of the sample (e.g., 1.0 g) into a headspace vial. Add any internal standards and salt solution if required. Immediately seal the vial.[11]
-
Incubation/Equilibration: Place the vial in the autosampler tray. The sample is pre-incubated at the optimized temperature (e.g., 60°C) for a set time (e.g., 10 min) with agitation to allow the sample to reach thermal equilibrium.[11][12]
-
SPME Extraction: The SPME fiber is automatically inserted into the vial's headspace (without touching the sample) and exposed for the optimized extraction time (e.g., 45 min).[12]
-
Desorption: The fiber is withdrawn from the sample vial and immediately inserted into the hot GC inlet (e.g., 250°C) where the trapped analytes are thermally desorbed onto the GC column for a specified time (e.g., 4 min).[10][11]
-
GC-MS Analysis: The separation and detection of this compound are performed according to the established GC-MS method.
-
Fiber Conditioning: Before the next sample, the fiber is cleaned in a conditioning station or the GC inlet to prevent carryover.[11]
Data Presentation: Parameter Optimization
The following tables show example data for the optimization of SPME parameters for a compound similar to this compound. This illustrates the expected trends.
Table 1: Effect of Extraction Temperature on Analyte Peak Area
| Extraction Temperature (°C) | Average Peak Area (n=3) | %RSD |
| 40 | 450,000 | 5.2% |
| 50 | 780,000 | 4.8% |
| 60 | 1,150,000 | 4.5% |
| 70 | 950,000 | 5.5% |
Table 2: Effect of Extraction Time on Analyte Peak Area (at 60°C)
| Extraction Time (min) | Average Peak Area (n=3) | %RSD |
| 15 | 650,000 | 6.1% |
| 30 | 1,050,000 | 5.0% |
| 45 | 1,180,000 | 4.6% |
| 60 | 1,200,000 | 4.7% |
Table 3: Effect of NaCl Concentration on Analyte Peak Area (at 60°C, 45 min)
| NaCl Concentration (% w/v) | Average Peak Area (n=3) | %RSD |
| 0 | 1,180,000 | 4.6% |
| 10 | 1,450,000 | 4.1% |
| 20 | 1,890,000 | 3.9% |
| 30 | 1,910,000 | 4.0% |
Visualizations
Caption: Workflow for optimizing SPME parameters.
Caption: Logic for troubleshooting common SPME issues.
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Standardized SPME-GC-MS Protocol for the Detection of Volatile and Semi-Volatile Compounds in Human Serum [protocols.io]
- 4. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.5. Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) [bio-protocol.org]
- 11. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Bornyl Isovalerate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of bornyl isovalerate in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound, like other esters, is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of its parent alcohol (borneol) and carboxylic acid (isovaleric acid). This process can be catalyzed by both acids and bases.[1] Additionally, oxidative degradation can occur, although hydrolysis is typically the main concern in solution.
Q2: What are the key factors that influence the rate of this compound degradation?
A2: Several factors can significantly impact the stability of this compound in solution:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can accelerate ester degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.
-
Moisture Content: The presence of water is a prerequisite for hydrolysis. Minimizing water content is crucial for stability.
-
Presence of Catalysts: Metal ions can act as catalysts, accelerating the rate of hydrolysis.
-
Exposure to Light: Photodegradation can occur, especially under UV light, leading to the formation of reactive species that can degrade the molecule.
-
Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the terpene moiety.
Q3: How can I minimize the hydrolysis of this compound in my experiments?
A3: To minimize hydrolysis, consider the following strategies:
-
pH Control: Maintain the pH of your solution in a neutral or slightly acidic range, as this is where many esters exhibit maximum stability.
-
Moisture Control: Use anhydrous solvents and store solutions in tightly sealed containers with desiccants to minimize exposure to moisture.[1]
-
Temperature Control: Store solutions at reduced temperatures (e.g., refrigerated or frozen) to slow down the degradation rate.
-
Use of Co-solvents: In aqueous-based formulations, the use of co-solvents can sometimes reduce the activity of water and slow down hydrolysis.
Q4: Are there any chemical stabilizers that can be added to the solution?
A4: Yes, several types of chemical stabilizers can be employed:
-
Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) can be added to the solution.[2][3][4] These compounds scavenge free radicals that can initiate degradation.
-
Chelating Agents: If metal ion catalysis is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.[1]
-
Carbodiimides: These compounds can act as ester stabilizers by reacting with the carboxylic acid formed during hydrolysis, thereby preventing the reverse reaction from reaching equilibrium and driving the degradation process.[1]
Q5: What is a "stability-indicating method," and why is it important for my experiments?
A5: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) or compound of interest in the presence of its degradation products, impurities, and excipients.[5] It is crucial because it allows you to distinguish between the original compound and its breakdown products, providing a true measure of its stability over time and under various stress conditions. High-Performance Liquid Chromatography (HPLC) is commonly used to develop such methods.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. Hydrolysis: The pH of the solution may be too high or too low. The solution may have a high water content. 2. Elevated Temperature: The solution is being stored at too high a temperature. | 1. Measure and adjust the pH of the solution to a neutral or slightly acidic range. Use anhydrous solvents and store in a desiccated environment. 2. Store the solution at a lower temperature (e.g., 2-8°C or -20°C). |
| Appearance of unknown peaks in HPLC chromatogram over time. | 1. Degradation: this compound is degrading into borneol and isovaleric acid or other byproducts. 2. Oxidation: The solution is exposed to air (oxygen). | 1. Confirm the identity of the new peaks, if possible (e.g., by mass spectrometry or by running standards of the expected degradants). Implement stabilization strategies as outlined in the FAQs. 2. De-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). Add an appropriate antioxidant. |
| Inconsistent stability results between batches. | 1. Variability in solvent quality: Different batches of solvent may have varying water content or impurities. 2. Inconsistent storage conditions: Fluctuations in temperature or light exposure. | 1. Use high-purity, anhydrous solvents from a reliable source for all experiments. 2. Ensure consistent and controlled storage conditions for all samples. Use a calibrated storage unit. |
| Precipitation or cloudiness in the solution upon storage. | 1. Formation of insoluble degradation products. 2. Change in solvent composition due to evaporation. | 1. Analyze the precipitate to identify its composition. This can help in understanding the degradation pathway. 2. Ensure containers are tightly sealed to prevent solvent evaporation. |
Quantitative Data on Stability
Due to the limited publicly available stability data specifically for this compound, the following table presents hypothetical data based on general principles of ester hydrolysis to illustrate expected trends. These values should be confirmed experimentally for your specific formulation.
Table 1: Hypothetical Degradation of this compound (1 mg/mL in Acetonitrile (B52724)/Water (1:1)) after 7 Days
| Condition | Parameter | % Degradation (Hypothetical) |
| pH | pH 3.0 | 5% |
| pH 7.0 | 2% | |
| pH 9.0 | 15% | |
| Temperature | 4°C | <1% |
| 25°C | 5% | |
| 50°C | 25% | |
| Oxidative Stress | 3% H₂O₂ at 25°C | 10% |
| Photostability | ICH-compliant light exposure | 8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, in line with ICH guidelines.[1][7][8]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Take samples at intermediate time points, neutralize with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and monitor for degradation at regular intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize with an equivalent amount of acid and dilute for analysis. Given that esters can be labile to base, degradation may be rapid.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Take samples, dilute, and analyze.
-
Thermal Degradation: Store the stock solution in a calibrated oven at 70°C for 48 hours. Also, keep a solid sample of this compound under the same conditions.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Keep a control sample wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Aim for a target degradation of 5-20% to ensure that the degradation products are detectable without being excessive.[1][7]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for an HPLC method to quantify this compound and separate it from its degradation products.[9]
-
Column: Newcrom R1 reverse-phase column or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acidifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detector at an appropriate wavelength (to be determined by UV scan of this compound).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
Inject stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak of this compound.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Major degradation pathways of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. scispace.com [scispace.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Recovery of Bornyl Isovalerate During Plant Extraction
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges related to the extraction of bornyl isovalerate from plant materials. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you optimize your extraction protocols and improve recovery rates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources is it commonly extracted?
This compound is an ester and a significant bioactive compound known for its sedative and anxiolytic properties. It is a key component of the essential oil extracted from the roots and rhizomes of Valeriana officinalis (Valerian)[1][2]. Different species and even different cultivated forms of Valerian can have varying concentrations of this compound[3].
Q2: What are the common methods for extracting this compound?
The most common methods for extracting this compound, as part of the essential oil from Valerian root, include:
-
Hydrodistillation: A traditional method for extracting volatile compounds by boiling the plant material in water[1][4].
-
Soxhlet Extraction: A continuous solid-liquid extraction method using an organic solvent[5][6].
-
Supercritical Fluid Extraction (SFE): A modern technique that uses supercritical carbon dioxide (CO2) as a solvent, offering high selectivity and efficiency[4][7].
-
Solvent Extraction (Maceration): Soaking the plant material in a solvent at room temperature[8].
Q3: What is a typical yield for this compound from Valeriana officinalis?
The yield of this compound is highly variable and depends on the plant material, its origin, and the extraction method used. As a component of the essential oil, its percentage can range from trace amounts to a significant portion. For example, studies have reported bornyl acetate (B1210297) (a related compound) concentrations up to 33.7% in Valerian essential oil, with this compound also being a notable constituent[1][2]. The overall essential oil yield from dried Valerian roots typically ranges from 0.2% to 1.2%[1].
Q4: How can I quantify the amount of this compound in my extract?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for both identifying and quantifying this compound in plant extracts[9][10]. By comparing the retention time and mass spectrum of the compound in your sample to a known standard, you can accurately determine its concentration.
Troubleshooting Guide for Low Recovery
Low recovery of this compound can be attributed to several factors, from the initial plant material to the final extraction and analysis steps. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low Yield of Essential Oil Overall
If the total essential oil yield is low, the recovery of this compound will consequently be low.
Possible Causes and Solutions:
-
Plant Material Quality:
-
Incorrect Plant Species/Variety: Ensure you are using a variety of Valeriana officinalis known for high essential oil and this compound content[3].
-
Improper Harvest Time: The concentration of bioactive compounds can vary with the plant's growth stage. Consult literature for the optimal harvest time.
-
Poor Storage of Plant Material: Improper storage can lead to the degradation of volatile compounds. Dried plant material should be stored in a cool, dark, and dry place.
-
-
Inefficient Extraction:
-
Suboptimal Extraction Method: The choice of extraction method significantly impacts yield. For thermally sensitive compounds like esters, hydrodistillation might lead to some degradation due to heat[11]. SFE or solvent extraction at lower temperatures might be more suitable[4][7].
-
Incorrect Solvent: The polarity of the solvent is crucial. For this compound, non-polar to moderately polar solvents are generally effective.
-
Insufficient Extraction Time: Ensure the extraction is carried out for a sufficient duration to allow for complete recovery.
-
Problem 2: Low Concentration of this compound in the Extract Despite Good Overall Yield
This suggests that this compound is either not being efficiently extracted or is degrading during the process.
Possible Causes and Solutions:
-
Degradation of this compound:
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, which can occur during hydrodistillation[11][12][13]. This breaks it down into borneol and isovaleric acid.
-
Solution: Consider using extraction methods that operate at lower temperatures, such as SFE or cold solvent extraction. If using hydrodistillation, ensure the pH of the water is near neutral.
-
-
Thermal Degradation: High temperatures used in methods like Soxhlet extraction or prolonged hydrodistillation can lead to the degradation of thermolabile compounds[14][15].
-
Solution: Optimize the extraction temperature and duration. For Soxhlet extraction, choose a solvent with a lower boiling point.
-
-
-
Suboptimal Extraction Parameters:
-
Solvent Choice: The solvent used may not be optimal for selectively extracting this compound.
-
Solution: Experiment with different solvents of varying polarities. See the data table below for guidance.
-
-
SFE Parameters: In Supercritical Fluid Extraction, the density of the CO2 (a function of temperature and pressure) is critical for selectivity.
-
Solution: Optimize the pressure and temperature to achieve the best recovery of this compound[7].
-
-
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of this compound and related compounds from Valeriana officinalis. Note that direct comparison can be challenging due to variations in plant material and analytical methods across different studies.
| Extraction Method | Solvent | Key Parameters | This compound (% of Essential Oil) | Bornyl Acetate (% of Essential Oil) | Total Essential Oil Yield (%) | Reference |
| Hydrodistillation | Water | 4 hours distillation | Not explicitly stated, but present | 1.6 - 27.1 | 0.21 - 1.03 | [1] |
| Hydrodistillation | Water | 4 hours distillation | myrtenyl isovalerate: 1.1–2.5 | 8.8 - 33.7 | 0.28 - 1.16 | [2][16] |
| Supercritical Fluid Extraction (SFE) | CO2 | 10 MPa, 313 K | Present, not quantified | Higher content than wild sorts | Higher than wild sorts | [7] |
| Supercritical Fluid Extraction (SFE) | CO2 | Not specified | Present, not quantified | 2.3 - 7.7 | Not specified | [4] |
| Headspace SPME | None (Gas phase) | N/A | Not detected | 11.15 | N/A | [17] |
Experimental Protocols
Protocol 1: Soxhlet Extraction
This protocol provides a general guideline for the extraction of this compound using a Soxhlet apparatus.
Materials:
-
Dried and powdered Valeriana officinalis root
-
Anhydrous sodium sulfate (B86663)
-
Solvent (e.g., hexane, ethanol)[6]
-
Soxhlet extractor, round bottom flask, condenser
-
Heating mantle
-
Extraction thimble (cellulose)
-
Glass wool
-
Rotary evaporator
Procedure:
-
Thoroughly mix the powdered plant material with anhydrous sodium sulfate to remove any residual moisture.
-
Place the mixture into a cellulose (B213188) extraction thimble. Plug the top of the thimble with a small amount of glass wool to prevent the plant material from entering the siphon tube.
-
Place the thimble inside the Soxhlet extractor.
-
Add the extraction solvent to the round bottom flask, filling it to about two-thirds of its volume. Add a few boiling chips.
-
Assemble the Soxhlet apparatus on a heating mantle, ensuring all joints are secure.
-
Turn on the cooling water to the condenser.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
The solvent will fill the extraction chamber until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round bottom flask.
-
Allow the extraction to proceed for at least 16 hours, or until the solvent in the siphon tube runs clear[6].
-
After extraction, cool the apparatus and carefully dismantle it.
-
Remove the solvent from the extract using a rotary evaporator to obtain the crude extract.
Protocol 2: Quantification by GC-MS
This protocol outlines the general steps for quantifying this compound in an extract.
Materials:
-
Plant extract containing this compound
-
This compound standard of known concentration
-
Solvent for dilution (e.g., hexane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5 or equivalent)[10]
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the crude extract and dissolve it in a known volume of solvent to create a stock solution.
-
Prepare a series of dilutions of the stock solution.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard.
-
Create a series of dilutions of the standard to generate a calibration curve.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and detector. A typical program might start at a lower temperature and ramp up to a higher temperature to separate compounds with different boiling points[16].
-
Inject a fixed volume (e.g., 1 µL) of each standard and sample dilution into the GC.
-
The mass spectrometer should be operated in scan mode to identify the compounds and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatograms based on its retention time and mass spectrum compared to the standard.
-
Integrate the peak area for this compound in each standard and sample.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Use the calibration curve to determine the concentration of this compound in your samples.
-
Visualizations
Troubleshooting Workflow for Low this compound Recovery
References
- 1. cdn.techscience.cn [cdn.techscience.cn]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential oil composition of Valeriana officinalis L. roots cultivated in Iran. Comparative analysis between supercritical CO2 extraction and hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Thermal and Hydrolytic Degradation of Polylactide during Autoclave Foaming | MDPI [mdpi.com]
- 14. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lignin Extraction from Date-Palm Waste for Structural and Thermal Applications: A Comparative Study of Alkaline and Deep Eutectic Solvent Pretreatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Minimizing isomerization of bornyl isovalerate during analysis.
This technical support center provides guidance on minimizing the isomerization of bornyl isovalerate during analytical procedures. This compound, a key fragrance and flavor compound, is susceptible to isomerization under certain analytical conditions, which can compromise the accuracy and reproducibility of experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its analysis.
Troubleshooting Guide: Minimizing this compound Isomerization
This section provides solutions to specific problems that may arise during the analysis of this compound, leading to its isomerization into isothis compound and other related compounds.
| Problem | Potential Cause | Recommended Solution |
| Peak corresponding to isothis compound detected in a pure this compound standard. | Thermal Isomerization in the GC Inlet: High injector temperatures can induce the rearrangement of the bornyl moiety to the more stable isobornyl form. Terpene esters are known to be susceptible to thermal degradation and isomerization. | - Optimize Injector Temperature: Lower the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase to find the optimal balance between efficient volatilization and minimal isomerization. A splitless injection with a lower inlet temperature for a short period can also be beneficial. - Use a Cool On-Column Inlet: This injection technique deposits the sample directly onto the column at a low temperature, eliminating contact with hot metal surfaces in the injector and thus minimizing thermal stress. |
| Inconsistent quantification of this compound across different runs. | Acid-Catalyzed Isomerization: Traces of acid in the sample, on glassware, or within the GC system (e.g., on the liner or column) can catalyze the isomerization of this compound. The Wagner-Meerwein rearrangement, which is acid-catalyzed, is a common pathway for the isomerization of bornane skeletons. | - Use Acid-Free Solvents and Glassware: Ensure all solvents are of high purity and free from acidic impurities. Glassware should be thoroughly cleaned and rinsed, and if necessary, silanized to deactivate acidic sites. - Sample Preparation: Avoid acidic conditions during sample extraction and preparation. If derivatization is necessary, use neutral or slightly basic conditions where possible. - Inert GC System: Use a deactivated GC liner and a high-quality, inert capillary column to minimize active sites that can promote isomerization. |
| Broad or tailing peaks for this compound. | Analyte Degradation: Besides isomerization, thermal stress or active sites in the GC system can lead to the degradation of this compound, resulting in poor peak shape and inaccurate quantification. | - Lower Analysis Temperature: Use the lowest possible oven temperature program that still provides adequate separation. - Check System Inertness: Perform a system suitability test with a sensitive compound to ensure the GC system is sufficiently inert. Replace the liner and trim the column if necessary. |
| Presence of unexpected peaks in the chromatogram. | Solvent Effects or Contamination: The solvent used to dissolve the sample can sometimes play a role in analyte stability. Contaminants in the solvent or from the sample matrix can also interfere with the analysis. | - Solvent Selection: Use non-polar, aprotic solvents for sample dissolution. - Sample Clean-up: Employ appropriate sample clean-up techniques, such as solid-phase extraction (SPE), to remove potentially interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound isomerization during analysis?
A1: The primary mechanism is believed to be an acid-catalyzed or thermally-induced Wagner-Meerwein rearrangement of the bornyl cation intermediate. This rearrangement leads to the formation of the thermodynamically more stable isobornyl isomer. High temperatures in the GC inlet can provide the energy for this rearrangement, while acidic sites in the analytical system can catalyze the reaction.
Q2: At what temperature does significant thermal isomerization of this compound occur?
Q3: How can I confirm if isomerization is occurring during my analysis?
A3: To confirm isomerization, you can perform the following tests:
-
Analyze a pure standard at different injector temperatures: Inject a pure standard of this compound at progressively higher injector temperatures (e.g., 200 °C, 220 °C, 250 °C, 280 °C) while keeping other GC parameters constant. An increase in the peak area of isothis compound relative to this compound with increasing temperature is a strong indicator of thermal isomerization.
-
Use a cool on-column injection: If available, inject the standard using a cool on-column inlet. This technique minimizes thermal stress and should show a significantly lower level of the isomer compared to a hot split/splitless injection if thermal isomerization is the primary issue.
-
Spike a sample with a pure standard: Add a known amount of pure this compound to a sample matrix and analyze it. If the recovery of this compound is low and the amount of isothis compound is higher than expected, this suggests isomerization is occurring.
Q4: Are there any alternative analytical techniques that are less prone to causing isomerization?
A4: While GC is the most common technique for analyzing volatile compounds like this compound, you could consider High-Performance Liquid Chromatography (HPLC) with a suitable non-polar column and mobile phase. Since HPLC operates at much lower temperatures, the risk of thermal isomerization is virtually eliminated. However, developing an HPLC method with sufficient resolution and sensitivity might be more challenging.
Experimental Protocols
Recommended GC-MS Protocol for Minimizing Isomerization
This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injector: Split/splitless inlet
-
Liner: Deactivated, single taper with glass wool
-
Injection Mode: Splitless
-
Inlet Temperature: 220 °C (optimize between 200-250 °C)
-
Injection Volume: 1 µL
-
Purge Flow to Split Vent: 50 mL/min at 0.75 min
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 min
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Column:
-
Type: HP-5ms Ultra Inert (or equivalent low-bleed, inert 5% phenyl-methylpolysiloxane column)
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness
-
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
-
Visualizations
Logical Workflow for Troubleshooting Isomerization
Caption: Troubleshooting workflow for this compound isomerization.
Factors Influencing this compound Isomerization
Caption: Key factors promoting the isomerization of this compound.
Technical Support Center: Scaling Up the Enzymatic Synthesis of Bornyl Isovalerate
Welcome to the technical support center for the enzymatic synthesis of bornyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this biotransformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using an enzymatic approach for this compound synthesis?
A1: Enzymatic synthesis, typically employing lipases, offers several advantages over traditional chemical methods. These include milder reaction conditions (lower temperature and pressure), high specificity which reduces the formation of byproducts, and a greener, more environmentally friendly process.[1] Lipases, such as those from Candida antarctica (e.g., Novozym® 435), are highly effective and selective, leading to cleaner reactions.[2]
Q2: Why is the yield of this compound often lower than expected?
A2: Low yields can be attributed to several factors. A primary reason is the steric hindrance from the bulky, bicyclic structure of borneol, which can impede its access to the enzyme's active site.[2] Other contributing factors include suboptimal reaction conditions like temperature, molar ratio of reactants, and the presence of water, which can shift the reaction equilibrium towards hydrolysis (the reverse reaction).[2]
Q3: Which type of enzyme is most effective for this esterification?
A3: Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis.[1] Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), are frequently employed due to their high stability, reusability, and effectiveness in non-aqueous media.[2] Lipases from Thermomyces lanuginosus have also been successfully used for the synthesis of other flavor esters.
Q4: Should the reaction be conducted in a solvent-free system or with an organic solvent?
A4: Both solvent-free and solvent-based systems can be used for enzymatic esterification. Solvent-free systems are often preferred as a "green" alternative and can lead to higher volumetric productivity.[3] However, using a non-polar organic solvent like hexane (B92381) or heptane (B126788) can help to dissolve the substrates and may be beneficial in overcoming mass transfer limitations, especially at a larger scale.[4][5]
Q5: How can the accumulation of water be managed during the reaction?
A5: Water is a byproduct of the esterification reaction, and its accumulation can promote the reverse reaction of hydrolysis, thereby reducing the final ester yield.[3] To mitigate this, in-situ water removal is recommended. This can be achieved by adding molecular sieves to the reaction mixture or by conducting the reaction under vacuum.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or No Conversion | Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. | - Test the enzyme activity with a standard reaction. - Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. |
| Suboptimal Temperature: The reaction temperature is outside the optimal range for the enzyme. | - Adjust the temperature to the enzyme's optimum, typically between 40°C and 60°C for many lipases.[2][3] | |
| Insufficient Enzyme Concentration: The amount of enzyme is too low to achieve a reasonable reaction rate. | - Increase the enzyme loading. Typical concentrations range from 5% to 15% (w/w) of the total substrates.[6] | |
| Reaction Stalls at Low Conversion | Reaction Equilibrium Reached: The accumulation of water is driving the reverse (hydrolysis) reaction. | - Implement in-situ water removal by adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture.[2] - Consider running the reaction under a mild vacuum to continuously remove water. |
| Substrate or Product Inhibition: High concentrations of isovaleric acid or the accumulation of this compound may be inhibiting the enzyme. | - Optimize the substrate molar ratio. An excess of borneol is often used to drive the reaction.[2] - Consider a fed-batch approach where isovaleric acid is added gradually. | |
| Slow Reaction Rate | Mass Transfer Limitations: Poor mixing is preventing efficient contact between the substrates and the immobilized enzyme. | - Increase the agitation speed (rpm).[4] - At larger scales, ensure the reactor design and impeller type are suitable for solid-liquid mixtures. |
| High Viscosity: In a solvent-free system, the reaction mixture may be too viscous at the operating temperature. | - Gradually increase the reaction temperature within the enzyme's stable range to reduce viscosity.[3] - Consider adding a minimal amount of a suitable organic solvent. | |
| Difficulty in Scaling Up | Thermal Gradients: Uneven heating or cooling in a larger reactor. | - Ensure efficient heat transfer through proper reactor jacketing and agitation. |
| Mixing Inefficiency: Stirring that was effective at a small scale is inadequate in a larger vessel. | - Transition from magnetic stirring to overhead mechanical stirring with an appropriate impeller design for larger volumes. | |
| Impurity Amplification: Minor side reactions at a small scale become significant at a larger scale. | - Re-optimize reaction conditions at the pilot scale. - Ensure high purity of starting materials. |
Experimental Protocols
Lab-Scale Synthesis of this compound (5g Scale)
Materials:
-
Isovaleric acid
-
Immobilized Lipase (e.g., Novozym® 435)
-
Anhydrous n-hexane (or other suitable solvent)
-
Molecular Sieves (3Å, activated)
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve (-)-borneol (e.g., 3.08 g, 20 mmol) and isovaleric acid (e.g., 2.04 g, 20 mmol) in 40 mL of anhydrous n-hexane.
-
Add the immobilized lipase (e.g., 0.5 g, ~10% w/w of substrates) and activated molecular sieves (e.g., 2 g).
-
Seal the flask and place it in an orbital shaker set to 50°C and 150 rpm.
-
Monitor the reaction progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 24-72 hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted isovaleric acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product using column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Parameters on Ester Synthesis (Literature Data for Similar Esters)
| Parameter | Range Studied | Optimal Value | Resulting Conversion/Yield | Reference Ester |
| Temperature (°C) | 30 - 60 | 50 | 93% Conversion | Geranyl Butyrate[6] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 - 5:1 | 1.5:1 | >85% Yield | Isoamyl Isovalerate |
| Enzyme Concentration (% w/w) | 5 - 30 g/L | 10 g/L | >85% Yield | Isoamyl Isovalerate |
| Reaction Time (h) | 6 - 144 | 72 - 144 | >85% Yield | Isoamyl Isovalerate |
Note: Optimal conditions for this compound may vary and require specific experimental optimization.
Visualizations
Experimental Workflow for Enzymatic Synthesis
Caption: General workflow for the enzymatic synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 5. scielo.br [scielo.br]
- 6. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing and asymmetry in bornyl isovalerate chromatography.
Welcome to our dedicated support center for resolving common chromatographic issues encountered during the analysis of bornyl isovalerate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal peak symmetry and resolution.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, having a broader second half compared to the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic as it can lead to decreased resolution between adjacent peaks, reduced sensitivity, and inaccuracies in peak integration and quantification.[2] For this compound analysis, this can compromise the reliability of analytical results.
Q2: What are the most common causes of peak tailing when analyzing this compound via Gas Chromatography (GC)?
A2: Given that this compound is a volatile ester commonly found in essential oils, Gas Chromatography (GC) is the preferred analytical technique. The most frequent causes of peak tailing in this context include:
-
Active Sites in the GC System: Secondary interactions between the analyte and active sites, such as silanol (B1196071) groups in the inlet liner or on the column, are a primary cause of peak tailing for polarizable compounds.[3]
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.[4]
-
Improper Column Installation: Incorrect column positioning in the GC inlet can create dead volumes, resulting in peak tailing.[4]
-
Sample Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to asymmetrical peaks.[2]
-
Inappropriate Inlet Temperature: An injector temperature that is too low can cause slow vaporization of the sample, while a temperature that is too high can cause degradation, both of which can affect peak shape.
Q3: How does the choice of GC column affect the peak shape of this compound?
A3: The choice of the stationary phase is the most critical factor in column selection as it dictates the selectivity of the separation.[5] For a relatively non-polar ester like this compound, a non-polar or intermediate-polarity column is generally recommended. A non-polar column, where separation is primarily based on boiling point, is a good starting point.[6] Using a column with a polarity that is mismatched with the analyte can lead to poor peak shape. For instance, analyzing non-polar compounds on a highly polar column can result in tailing.
Q4: Can the carrier gas and its flow rate impact peak asymmetry?
A4: Yes, the choice of carrier gas and its linear velocity are crucial for achieving optimal efficiency and peak shape. While helium is commonly used, hydrogen can offer better efficiency at higher linear velocities.[7][8] The flow rate of the carrier gas affects how quickly the analytes move through the column.[9] An optimal flow rate ensures sharp, symmetrical peaks. A flow rate that is too low can lead to band broadening due to diffusion, while a flow rate that is too high can result in decreased interaction with the stationary phase and potential peak distortion.[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing and asymmetry issues for this compound analysis.
Scenario 1: All Peaks in the Chromatogram are Tailing
If all peaks, including the solvent peak, exhibit tailing, the problem is likely related to a physical issue in the GC system rather than a chemical interaction with the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for universal peak tailing.
Detailed Steps:
-
Check Column Installation: An improperly cut or installed column is a common cause of universal peak tailing.[3] Ensure the column is cut cleanly at a 90-degree angle and is inserted to the correct depth in both the injector and detector.
-
Inspect for Dead Volume: Dead volume in the flow path can cause band broadening and peak tailing. Check all fittings and connections to ensure they are properly tightened and that the correct ferrules are being used for the column diameter.
Scenario 2: Only the this compound Peak (and other similar compounds) is Tailing
If only the analyte of interest and other polar or active compounds in the sample are tailing, the issue is likely due to chemical interactions within the GC system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyte-specific peak tailing.
Detailed Steps:
-
Perform Inlet Maintenance: The inlet is a common source of activity. Replace the inlet liner, septum, and O-ring.[4] Consider using a deactivated liner, especially if analyzing for trace levels of this compound.
-
Trim the Column: If the front of the column has become active due to the deposition of non-volatile material, trimming 10-20 cm from the inlet end can restore peak shape.[4]
-
Check for Sample Overload: If the concentration of this compound is high, it can overload the column. Dilute the sample and re-inject to see if the peak shape improves.[2]
Data Presentation
The following tables provide illustrative quantitative data on how different GC parameters can affect peak asymmetry. The Asymmetry Factor (As) is a measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.
Table 1: Effect of Inlet Temperature on Peak Asymmetry for a Terpene Ester
| Inlet Temperature (°C) | Expected Asymmetry Factor (As) | Observations |
| 200 | 1.8 | Incomplete vaporization can lead to a broader, tailing peak. |
| 250 | 1.2 | Optimal vaporization, leading to a more symmetrical peak. |
| 300 | 1.4 | Potential for thermal degradation, which can introduce tailing. |
Table 2: Effect of Carrier Gas Flow Rate on Peak Asymmetry for a Terpene Ester
| Carrier Gas (Helium) Flow Rate (mL/min) | Expected Asymmetry Factor (As) | Observations |
| 0.8 | 1.5 | Low flow can increase band broadening due to diffusion, causing tailing. |
| 1.2 | 1.1 | Near-optimal flow rate for good peak symmetry. |
| 2.0 | 1.3 | High flow may not allow for sufficient interaction with the stationary phase. |
Table 3: Effect of Column Type on Peak Asymmetry for this compound
| Column Stationary Phase | Expected Asymmetry Factor (As) | Observations |
| DB-5 (non-polar) | 1.1 - 1.3 | Good peak shape is expected as the polarity matches the analyte.[10] |
| WAX (polar) | > 1.5 | A polar column may lead to tailing for a non-polar analyte like this compound. |
| Deactivated DB-5ms Ultra Inert | < 1.2 | Reduced active sites lead to improved peak symmetry.[11] |
Experimental Protocols
The following is a recommended starting protocol for the GC-MS analysis of this compound, often found in essential oils like that of Valeriana officinalis.[1][12] This protocol may require optimization based on the specific instrument and sample matrix.
Recommended GC-MS Protocol for this compound Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[9]
-
Injector: Split/splitless inlet.
-
Injector Temperature: 250 °C.
-
Split Ratio: 10:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 4 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.
Sample Preparation for Valeriana officinalis Root Oil:
-
Weigh approximately 1 g of dried and powdered Valeriana officinalis root into a flask.
-
Add 10 mL of hexane.
-
Sonicate for 15 minutes.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.
References
- 1. Typical G.C. analysis [thegoodscentscompany.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. postnova.com [postnova.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. cdn.techscience.cn [cdn.techscience.cn]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of bornyl isovalerate standards.
This guide provides best practices for the storage, handling, and troubleshooting of bornyl isovalerate analytical standards to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for neat this compound standards?
A1: Neat this compound standards should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the standards in a refrigerator at 2°C to 8°C or frozen at -20°C.[1][2] Always store the compound in tightly sealed containers to prevent evaporation.[2]
Q2: How should I store solutions of this compound?
A2: Stock and working solutions of this compound should be stored in a refrigerator at 2-8°C and protected from light, for example, by using amber vials.[1][3] It is best practice to prepare fresh working solutions daily to ensure accuracy.[1]
Q3: What type of container is best for storing this compound?
A3: Borosilicate glass or PTFE containers are excellent choices for storing this compound as they are inert to most esters.[4] For solutions, use amber glass vials with PTFE-lined screw caps (B75204) to minimize leakage and light exposure.[2][3]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is important to wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields or chemical splash goggles.[1][4] All handling of the neat standard or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.[1][4]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
Q1: My analytical results are inconsistent. Could the this compound standard be the issue?
A1: Inconsistent results can arise from standard degradation. Review your storage and handling procedures. Ensure the standard is stored at the correct temperature and protected from light. If you are using a solution, it is possible it has evaporated or degraded. Prepare a fresh working solution from your stock. If the problem persists, consider opening a new vial of the neat standard.
Q2: I suspect my this compound standard has degraded. What are the likely causes and degradation products?
A2: As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[5] This would result in the formation of borneol and isovaleric acid. Terpenes and their esters can also be sensitive to heat and oxidation.[6] Degradation may be indicated by a change in the physical appearance of the standard or the presence of unexpected peaks in your chromatogram.
Q3: How can I check the purity of my this compound standard?
A3: The purity of your standard can be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Compare the resulting data with the Certificate of Analysis (CoA) provided by the manufacturer. A typical assay for this compound should be 97% or higher.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C15H26O2 | [7] |
| Molecular Weight | 238.37 g/mol | [8] |
| Physical Form | Colorless liquid | [7] |
| Boiling Point | 260°C @ 760 mm Hg | [7] |
| Specific Gravity | 0.944 - 0.947 @ 25°C | [7] |
| Refractive Index | 1.458 - 1.461 @ 20°C | [7] |
| Solubility | Soluble in oils and ethanol; Insoluble in water | [7] |
| Short-term Storage | 2°C to 8°C | [1][2] |
| Long-term Storage | -20°C | [1] |
| Assay Minimum | 97% | [7] |
| Acid Value Maximum | 1 | [7] |
Experimental Protocols
Preparation of a this compound Standard Stock Solution (1 mg/mL)
-
Materials:
-
This compound neat standard
-
Methanol (or other suitable solvent)
-
10 mL volumetric flask (amber, Class A)
-
Analytical balance
-
Pipettes
-
Vortex mixer or sonicator
-
-
Procedure: a. Allow the this compound standard vial to equilibrate to room temperature before opening to prevent condensation of moisture. b. Accurately weigh approximately 10 mg of the neat standard into the 10 mL volumetric flask. c. Record the exact weight. d. Add a small amount of solvent to dissolve the standard. e. Mix gently by swirling or using a vortex mixer until the standard is fully dissolved. Sonication can be used if necessary.[3] f. Once dissolved, fill the flask to the 10 mL mark with the solvent. g. Cap the flask and invert it several times to ensure a homogenous solution. h. Transfer the stock solution to a labeled amber vial with a PTFE-lined cap for storage. i. Store the stock solution at 2-8°C.
Visualizations
Caption: Troubleshooting workflow for this compound standard issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Handling Your Analytical Reference Standards [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 7. Food safety and quality: details [fao.org]
- 8. This compound | C15H26O2 | CID 23623651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Bornyl Isovalerate Determination: HPLC-UV vs. GC-FID
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other compounds of interest is critical. Bornyl isovalerate, a key component in certain herbal preparations and a fragrance ingredient, presents a challenge for analytical method development due to its chemical properties. This guide provides an objective comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method and a more conventional Gas Chromatography with Flame Ionization Detection (GC-FID) method for the determination of this compound.
The selection of an appropriate analytical method is contingent on several factors, including the analyte's physicochemical properties, the sample matrix, and the desired performance characteristics of the method. This compound is a volatile ester with a weak chromophore, which has implications for both HPLC-UV and GC-FID analysis.
Methodology Comparison
While a specific, validated HPLC-UV method for this compound is not widely published, a plausible method can be proposed based on the analysis of structurally similar compounds, such as bornyl acetate (B1210297).[1][2][3] Gas chromatography, on the other hand, is a well-established technique for the analysis of volatile compounds like esters found in essential oils.[4][5]
Table 1: Comparison of Proposed HPLC-UV and GC-FID Methods for this compound Determination
| Parameter | Proposed High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation of the analyte in a liquid phase based on its partitioning between a stationary and mobile phase, followed by detection via UV absorbance. | Separation of the volatilized analyte in a gaseous mobile phase based on its interaction with a stationary phase, followed by detection via ionization in a hydrogen flame. |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. | Inert carrier gas (e.g., Helium or Nitrogen). |
| Detection | UV detector set at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.[1][2][3] | Flame Ionization Detector (FID). |
| Sample Volatility | Not a requirement; the sample must be soluble in the mobile phase. | The analyte must be volatile or semi-volatile to be amenable to GC analysis.[6] |
| Derivatization | Generally not required, but can be used to enhance UV detection for non-chromophoric compounds.[7][8][9] | Not typically required for this compound. |
Experimental Protocols
Below are detailed, representative protocols for the determination of this compound using both HPLC-UV and GC-FID.
Proposed HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) delivered at a flow rate of 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
GC-FID Method Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up to 220°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split injection with a split ratio of 1:50.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample in a volatile solvent like hexane (B92381) or ethyl acetate to an appropriate concentration (e.g., 1 mg/mL).[6]
Method Validation and Performance Comparison
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key validation parameters are summarized below. The data for the proposed HPLC-UV method is based on typical performance for similar weakly chromophoric esters, while the GC-FID data is representative of the analysis of essential oil components.
Table 2: Comparison of Typical Validation Parameters
| Validation Parameter | Proposed HPLC-UV Method | GC-FID Method |
| Linearity (R²) | > 0.998[2][3] | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 2 - 20 µg/mL (analyte dependent)[1] | Low µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD |
Experimental Workflow Visualization
The validation of a chromatographic method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Objective Comparison and Conclusion
HPLC-UV:
-
Advantages:
-
Applicable to a wider range of compounds, including non-volatile analytes.
-
Generally offers high precision.
-
-
Disadvantages:
-
Lower sensitivity for compounds lacking a strong UV chromophore, such as this compound. This necessitates detection at low UV wavelengths, which can lead to interference from solvents and other matrix components.
-
The use of organic solvents as the mobile phase has environmental and cost implications.
-
GC-FID:
-
Advantages:
-
High sensitivity and a wide linear range for volatile compounds. The FID is a universal detector for organic compounds and provides a response proportional to the mass of carbon, making it well-suited for quantification.
-
Excellent resolving power with capillary columns.
-
-
Disadvantages:
-
Limited to thermally stable and volatile or semi-volatile compounds.
-
High temperatures in the injector and oven can potentially cause degradation of thermolabile analytes.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CHROMATOGRAPHIC BEHAVIOR OF BORNYL ACETATE DIASTEREOMERS UNDER THE CONDITIONS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) Группа компаний ИНФРА-М - Эдиторум - Editorum [naukaru.ru]
- 3. researchgate.net [researchgate.net]
- 4. aromaweb.com [aromaweb.com]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
A Comparative Guide to GC-MS and HPLC for Bornyl Isovalerate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bornyl isovalerate, a key component in various natural products and pharmaceutical formulations, is paramount. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in selecting the most suitable technique for your analytical needs.
Principle of Separation and Detection
GC-MS is ideally suited for the analysis of volatile and thermally stable compounds like this compound.[1] In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[1] The separated components then enter a mass spectrometer, which provides detailed structural information, enabling precise identification and quantification.[1][2]
HPLC , on the other hand, separates compounds in a liquid phase based on their affinity for a stationary phase.[1] This makes it a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile.[1][3] Detection is typically performed using an ultraviolet (UV) detector, which measures the absorbance of the analyte at a specific wavelength.[4][5]
Quantitative Performance Comparison
The choice between GC-MS and HPLC often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes representative performance characteristics for the quantitative analysis of this compound by both methods, extrapolated from validated methods for similar compounds.[6][7][8][9][10][11]
| Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 2% |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of similar compounds in complex matrices.[2][4][12][13][14]
GC-MS Method
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in hexane (B92381). Working standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.01 to 10 µg/mL. For sample analysis, the extract is diluted with hexane to fall within the calibration range.
Chromatographic Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
HPLC Method
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution with the mobile phase to concentrations ranging from 0.1 to 50 µg/mL. Sample extracts are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.[15]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size) or equivalent
-
Mobile Phase: Acetonitrile and water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Method Selection and Workflow
The decision to use GC-MS or HPLC for this compound analysis will depend on the specific goals of the study. GC-MS offers higher sensitivity and specificity, making it the preferred method for trace-level detection and identification.[3] HPLC is a robust and versatile technique that is well-suited for routine quality control analysis where high sensitivity is not the primary requirement.[16]
Caption: A comparison of the analytical workflows for GC-MS and HPLC analysis of this compound.
Conclusion
Both GC-MS and HPLC are powerful analytical techniques for the quantification of this compound. GC-MS provides superior sensitivity and specificity, making it the method of choice for research applications requiring trace-level detection and structural confirmation. HPLC offers a robust and versatile alternative, particularly for routine quality control in a pharmaceutical setting. The detailed protocols and performance characteristics presented in this guide provide a solid foundation for selecting and implementing the most appropriate method for your specific analytical challenges.
References
- 1. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of A High Performance Liquid Chromatography Method to Quantify Thymol in Nanocapsules of Bioactive Essential Oil from Lippia Sidoides - MedCrave online [medcraveonline.com]
- 12. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. wjarr.com [wjarr.com]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Extraction Techniques for Bornyl Isovalerate from Valerian Root
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various extraction techniques for obtaining bornyl isovalerate and other key bioactive compounds from the root of Valeriana officinalis L.. The information presented herein is supported by experimental data from peer-reviewed studies to assist in the selection of the most appropriate extraction methodology for research and development purposes.
This compound, along with other compounds like valerenic acid and bornyl acetate, is a significant contributor to the characteristic aroma and potential therapeutic effects of valerian root extracts[1]. The choice of extraction method profoundly influences the yield and chemical profile of the final extract. This guide will delve into the specifics of steam distillation, solvent extraction, and supercritical fluid extraction (SFE).
Comparative Analysis of Extraction Techniques
The efficiency of an extraction technique is determined by its ability to yield a high concentration of the desired bioactive compounds while maintaining their integrity. The following table summarizes quantitative data from various studies on the extraction of key compounds from valerian root, including bornyl acetate, which can serve as an indicator for the extraction efficacy of the structurally similar this compound.
Table 1: Comparison of Quantitative Yields of Key Compounds from Valerian Root Using Different Extraction Methods
| Extraction Method | Key Compound | Concentration/Yield | Reference |
| Steam Distillation | Bornyl acetate | 8.84% - 33.7% of essential oil | [2][3] |
| Myrtenyl isovalerate | 1.1% - 2.5% of essential oil | [2] | |
| Total Essential Oil Yield | 0.18% - 1.16% (w/w) | [3][4] | |
| Supercritical Fluid Extraction (CO₂) (SFE) | Bornyl acetate | 2.3% - 7.7% of extract | [5][6] |
| Valerenal | Dominant compound | [5] | |
| Valerianol | Dominant compound | [5] | |
| Total Valerenic Acids | ~85% of percolation yield (without modifier) | [7] | |
| Solvent Extraction (Ethanol) | Total Valerenic Acids | Higher with increased ethanol (B145695) concentration and temperature | [8] |
| Total Phenols | Higher with increased ethanol concentration and temperature | [8] | |
| Total Volatile Oils | 0.0% - 5% of extract | [9] |
Note: Direct comparative data on the yield of this compound across different extraction methods is limited in the reviewed literature. However, the data for bornyl acetate, a structurally related ester, suggests that steam distillation is a highly effective method for isolating this class of volatile compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key extraction techniques discussed.
Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound.
Experimental Protocol:
-
Preparation of Plant Material: Dried valerian roots are comminuted to a consistent particle size. One study specified using 100g of the plant material for extraction[10].
-
Apparatus Setup: A distillation apparatus is assembled, typically consisting of a boiling flask, a biomass flask, a condenser, and a receiver[11].
-
Distillation Process: The biomass flask is loaded with the ground valerian root. Steam, generated in the boiling flask, is passed through the plant material, causing the volatile compounds to vaporize.
-
Condensation: The steam and volatile compound mixture travels to the condenser, where it is cooled, causing it to return to a liquid state.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiver. The essential oil, being less dense than water, separates and can be collected.
-
Optimization: The yield can be influenced by parameters such as steam flow rate and the height of the packed bed of plant material. One study found that a lower steam flow rate of 4 L/min resulted in a higher yield of essential oil (0.60%) compared to higher flow rates[10].
Supercritical Fluid Extraction (SFE) with CO₂
SFE is a more modern technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is known for its ability to extract compounds with high purity and without the use of organic solvents.
Experimental Protocol:
-
Preparation of Plant Material: Dried valerian root is ground to a specific particle size. A study indicated that smaller particle sizes lead to a higher extraction yield[5].
-
Apparatus Setup: A supercritical fluid extractor is used, which includes a high-pressure pump, an extraction vessel, and a separator.
-
Extraction Process: The ground valerian root is placed in the extraction vessel. Supercritical CO₂ is then passed through the material. The pressure and temperature are key parameters; one study conducted extractions at temperatures of 313 K and 323 K and pressures of 10 and 15 MPa[5].
-
Separation: The CO₂ containing the extracted compounds is depressurized in the separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The precipitated extract is collected from the separator.
-
Modifiers: The addition of a modifier, such as ethanol, can increase the extraction yield of more polar compounds like valerenic acids[7].
Solvent Extraction
Solvent extraction involves the use of an organic solvent to dissolve the target compounds from the plant material. Ethanol is a commonly used solvent for valerian root extraction.
Experimental Protocol:
-
Preparation of Plant Material: Dried and powdered valerian root is used.
-
Extraction: The powdered root is mixed with the solvent (e.g., various concentrations of ethanol in water) in a specific ratio (e.g., 1:10 w/v)[8].
-
Agitation and Temperature Control: The mixture is agitated, for instance, in a shaking water bath at a set speed (e.g., 150 rpm) and temperature for a defined period (e.g., 30 minutes)[8]. Temperature can range from 25°C to 75°C[8].
-
Separation: The solid material is separated from the liquid extract by centrifugation and filtration.
-
Re-extraction: The remaining solid material can be re-extracted to improve the overall yield[8].
-
Solvent Removal: The solvent is removed from the combined extracts, typically under reduced pressure at a controlled temperature, to obtain the final extract[8].
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction technique.
Caption: Workflow for Steam Distillation.
Caption: Workflow for Supercritical Fluid Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.uj.ac.za [pure.uj.ac.za]
- 4. cdn.techscience.cn [cdn.techscience.cn]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Essential oil composition of Valeriana officinalis L. roots cultivated in Iran. Comparative analysis between supercritical CO2 extraction and hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 10. ijche.com [ijche.com]
- 11. engineering.iastate.edu [engineering.iastate.edu]
A Comparative Guide to Analytical Methods for Bornyl Isovalerate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bornyl isovalerate, a key bioactive compound found in plants such as Valerian, is critical for quality control, formulation development, and pharmacokinetic studies. The cross-validation of analytical methods ensures data integrity and reliability across different techniques. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, complete with experimental data and detailed protocols.
The process of validating an analytical method involves laboratory testing to confirm that its performance characteristics are adequate for the intended application.[1] For herbal medicines, chromatographic techniques are widely used due to their high separation capacity.[2] Cross-validation is a formal comparison of data from at least two different validated analytical methods to determine if the data are comparable.[3]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two common analytical methods. This process ensures that results are consistent and reliable, regardless of the technique employed.
Quantitative Performance Comparison
The selection of an analytical method depends on factors like the analyte's volatility, thermal stability, and the required sensitivity and specificity.[4] HPLC-UV is a robust technique suitable for routine quality control, while GC-MS offers higher specificity and sensitivity due to mass spectrometric detection.[4]
The table below summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of this compound.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.07 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.22 µg/mL | 0.05 µg/mL |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 97.5% - 104.2% | 98.5% - 102.8% |
| Specificity | Good; potential interference from co-eluting compounds. | Excellent; mass fragmentation pattern provides high confidence. |
Note: The values presented are representative and may vary based on the specific instrumentation, sample matrix, and validation protocol.
Detailed Experimental Protocols
Adherence to detailed protocols is essential for reproducibility. Without proper method validation, the reliability of data cannot be confirmed.[5]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for quantifying this compound in various matrices, including herbal extracts and finished products.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Chromatographic Conditions:
-
Column: Reverse Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is common for reverse-phase separation of this compound.[6] For example, an isocratic elution with Methanol and water (pH adjusted to 3.0 with orthophosphoric acid) in a 48:52 v/v ratio can be used.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 210 nm, as bornyl acetate (B1210297) isomers show low absorption in the UV range at this wavelength.[7]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 25 ± 2°C.[4]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Generate a series of working standards by serially diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent like methanol.
-
Use sonication or vortexing to ensure complete extraction.
-
Centrifuge the sample to pellet insoluble matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique providing high sensitivity and specificity, making it ideal for identifying and quantifying volatile compounds like this compound, especially in complex matrices like essential oils.[8][9]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Fused-silica capillary column, such as a ZB-5 MS (30 m × 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp: Increase at 5°C/min to 250°C.
-
Hold: Maintain 250°C for 15 minutes.[9]
-
-
Injector Temperature: 280°C.[9]
-
Injection Mode: Split (e.g., 1:20 ratio).[9]
-
-
Mass Spectrometer Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound in a volatile solvent such as hexane (B92381) or ethyl acetate.
-
Prepare working standards by serial dilution.
-
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction if the sample is not already in a suitable organic solvent.
-
Concentrate the extract if necessary under a gentle stream of nitrogen.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Conclusion
Both HPLC-UV and GC-MS are valid and robust methods for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
HPLC-UV is cost-effective, widely available, and well-suited for routine quality control in less complex matrices where high sensitivity is not the primary concern.
-
GC-MS provides superior specificity and sensitivity, making it the preferred method for trace analysis, complex sample matrices (e.g., essential oils, biological fluids), and for confirmatory identification.
A thorough cross-validation, analyzing identical sample sets with both validated methods, is crucial to ensure that the generated data is comparable and that no significant systematic bias exists between the techniques.[4] This practice underpins the scientific rigor required in drug development and research.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical comparison of the underground parts of Valeriana... [degruyterbrill.com]
A Comparative Analysis of the Aroma Profiles of Bornyl Isovalerate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aroma profiles of bornyl isovalerate and its common isomer, isothis compound. While quantitative comparative data is limited in publicly available literature, this document synthesizes the existing descriptive aroma information and outlines standardized experimental protocols for a comprehensive in-house evaluation. This guide is intended to assist researchers in understanding the olfactory nuances of these related compounds and to provide a framework for conducting further sensory analysis.
Introduction to this compound and Its Isomers
This compound is a naturally occurring chemical compound found in the essential oil of plants such as Valerian (Valeriana officinalis)[1][2][3]. It is an ester of borneol and isovaleric acid. The stereochemistry of the borneol moiety gives rise to different isomers, primarily the endo and exo forms. This compound possesses the endo configuration, while its isomer, isothis compound, has the exo configuration. This subtle difference in stereochemistry can lead to distinct aroma profiles, which is of significant interest in the fields of flavor and fragrance chemistry, as well as in the development of pharmaceuticals and consumer products where scent is a critical attribute.
Comparative Aroma Profiles
Based on available data, the aroma profiles of this compound and isothis compound can be qualitatively compared. The following table summarizes the descriptive terms associated with each isomer.
| Isomer | Chemical Name | Aroma Description | References |
| This compound | (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 3-methylbutanoate | Warm, herbaceous, slightly earthy-green, camphoraceous, woody, valerian-like, tropical. | [4][5][6][7] |
| Isothis compound | rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 3-methylbutanoate | Woody, mild, cooling, borneol-like, with oily and green nuances; also described as having a subtle mint and berry note. | [8][9] |
Note: The descriptions are compiled from various sources and may represent interpretations by different sensory panels or individuals. A direct, side-by-side quantitative comparison using a trained sensory panel would be necessary for a definitive characterization of the aromatic differences.
Experimental Protocols for Aroma Analysis
To conduct a rigorous comparative analysis of the aroma profiles of this compound and its isomers, a combination of instrumental and sensory analysis is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification
Objective: To identify and confirm the purity of the this compound and its isomers.
Methodology:
-
Sample Preparation: Prepare solutions of each isomer (e.g., 1% in ethanol) for analysis.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is to be used.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the isomers.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST). The retention times will help in distinguishing between the isomers.
Gas Chromatography-Olfactometry (GC-O) for Aroma Profile Characterization
Objective: To identify the specific aroma characteristics of each separated isomer.
Methodology:
-
Instrumentation: A GC equipped with an olfactory detection port (ODP) running in parallel with a flame ionization detector (FID) or mass spectrometer (MS).
-
GC Conditions: Same as for GC-MS analysis.
-
Olfactory Evaluation:
-
A trained sensory panel of at least three assessors should be used.
-
The effluent from the GC column is split between the detector and the ODP.
-
Assessors sniff the ODP and record the aroma descriptors and their intensity at specific retention times.
-
Techniques such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the Odor Activity Values (OAV) and identify the most potent odorants.
-
-
Data Analysis: The olfactometry data is combined with the GC-MS data to create an aromagram, which links specific chemical compounds to their perceived aroma.
Sensory Panel Analysis
Objective: To obtain a quantitative and qualitative comparison of the overall aroma of the pure isomers.
Methodology:
-
Sample Preparation: Prepare coded, identical containers with each isomer at the same concentration in a neutral solvent (e.g., mineral oil or ethanol).
-
Panelists: A trained sensory panel (typically 8-12 members) with demonstrated ability to discriminate and describe aromas.
-
Evaluation:
-
Triangle Test: To determine if a perceivable difference exists between the isomers.
-
Descriptive Analysis: Panelists rate the intensity of various aroma attributes (e.g., herbaceous, woody, fruity, camphoraceous) on a linear scale.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to determine significant differences in the perceived aroma attributes between the isomers.
Visualizations
Logical Relationship between Structure and Aroma
Caption: Isomeric structure dictates the resulting aroma profile.
Experimental Workflow for Comparative Aroma Analysis
Caption: A multi-faceted approach for comprehensive aroma comparison.
Conclusion
The aroma profiles of this compound and its exo-isomer, isothis compound, exhibit distinct characteristics attributable to their stereochemical differences. This compound is generally perceived as having a warmer, more herbaceous and camphoraceous aroma, while isothis compound is described with cooler, woody, and minty notes. For a definitive and quantitative comparison, a systematic approach employing GC-MS, GC-O, and trained sensory panel analysis is essential. The provided experimental protocols offer a robust framework for researchers to conduct such an in-depth analysis, leading to a clearer understanding of the structure-odor relationships of these important fragrance and flavor compounds.
References
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H26O2 | CID 23623651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. (-)-bornyl isovalerate, 76-50-6 [thegoodscentscompany.com]
- 7. parchem.com [parchem.com]
- 8. Fragrance University [fragranceu.com]
- 9. isobornyl isobutyrate, 85586-67-0 [thegoodscentscompany.com]
In vitro versus in vivo studies on the bioavailability of bornyl isovalerate.
A comprehensive comparison of in vitro and in vivo studies is crucial for understanding the bioavailability of pharmaceutical compounds like bornyl isovalerate. This guide provides an objective analysis of these methodologies, supported by experimental data from related compounds, to offer a framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Data Presentation: A Comparative Overview
Due to the limited direct comparative studies on this compound, the following table presents a synthesis of expected outcomes based on studies of similar ester compounds and general principles of bioavailability assessment. This table illustrates how quantitative data from in vitro and in vivo studies would be structured for a direct comparison.
| Parameter | In Vitro (Caco-2 Cell Assay) | In Vivo (Rodent Model - Oral Gavage) | In Vivo (Rodent Model - Intravenous) |
| Absorption | |||
| Apparent Permeability (Papp) | Low to Moderate | - | - |
| Efflux Ratio | >1.5 (suggesting active efflux) | - | - |
| Distribution | |||
| Volume of Distribution (Vd) | - | High | High |
| Metabolism | |||
| In Vitro Intrinsic Clearance (CLint) | Moderate to High (liver microsomes) | - | - |
| First-Pass Metabolism | - | Extensive | - |
| Excretion | |||
| Half-life (t1/2) | - | Short | Short |
| Bioavailability | |||
| Oral Bioavailability (F) | Not directly measured | Low | 100% (by definition) |
| Time to Max Concentration (Tmax) | - | ~10-30 min | Immediate |
| Max Concentration (Cmax) | - | Dose-dependent | Dose-dependent |
Note: This table is illustrative. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of bioavailability. Below are protocols for key in vitro and in vivo experiments.
In Vitro: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[1] These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier.[1]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts at a density of 2 x 10^5 cells/cm^2 and cultured for 21 days to form a differentiated monolayer.[1]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer.
-
This compound is added to the apical (AP) side (to simulate gut lumen) to measure absorption (AP to basolateral (BL)) or to the basolateral side (to simulate blood) to measure efflux (BL to AP).
-
Samples are taken from the receiver chamber at various time points.
-
-
Quantification: The concentration of this compound in the samples is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests high absorption.[1]
In Vivo: Pharmacokinetic Study in Rats
In vivo studies in animal models, such as Sprague-Dawley rats, are critical for determining the overall bioavailability and pharmacokinetic profile of a compound.[2][3]
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used for the study.[3]
-
Formulation: this compound is formulated in a suitable vehicle to ensure solubility and stability.[3]
-
Administration:
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points post-administration.[3]
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound and its potential metabolites is quantified by LC-MS/MS.
-
Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life are calculated to determine the bioavailability.
Comparative Analysis: In Vitro vs. In Vivo
Correlation and Discrepancies:
-
Absorption: Caco-2 assays provide a good initial prediction of intestinal permeability.[1] However, for highly lipophilic compounds like this compound, non-specific binding to the plasticware can be a challenge, potentially underestimating permeability.[1] In vivo studies provide a more accurate picture of absorption by accounting for the complex physiological environment of the gastrointestinal tract.[3]
-
Metabolism: In vitro metabolism studies using liver microsomes can identify the metabolic pathways and the enzymes involved.[4] However, they do not fully capture the extent of first-pass metabolism that occurs in the intestine and liver, which significantly impacts the bioavailability of orally administered drugs.[3] In vivo studies are essential to quantify the extent of first-pass metabolism and determine the absolute oral bioavailability.[3] For esters like this compound, hydrolysis by esterases in the gut and liver is a likely major metabolic pathway, leading to rapid clearance.[3]
-
Bioavailability: While in vitro models can rank compounds based on their permeability, they cannot determine the absolute oral bioavailability (F). In vivo studies comparing oral and intravenous administration are the gold standard for determining F.[2] For a related compound, borneol, the nasal bioavailability in rats was found to be high (90.82%), suggesting rapid absorption through mucosal membranes.[2] However, oral bioavailability of esters is often lower due to first-pass metabolism.[3]
Visualizations
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for comparing in vitro and in vivo bioavailability.
Putative Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for this compound.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. In situ and in vivo study of nasal absorption of borneol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Bornyl Isovalerate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bornyl isovalerate, a valuable fragrance and flavor compound, can be achieved through both traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and conditions versus catalyst cost and environmental impact. Chemical synthesis, typically via Fischer esterification, is often faster but requires harsh conditions. In contrast, enzymatic synthesis offers a greener alternative with high specificity, though the initial enzyme cost may be higher.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) or solid acids | Lipases (e.g., from Candida antarctica, Rhizomucor miehei) |
| Reaction Temperature | High (typically reflux, 60-110 °C)[1] | Mild (typically 30-60 °C) |
| Reaction Time | Generally shorter (1-10 hours)[1] | Can be longer (hours to days) |
| Yield | High (can be >90%)[2] | Generally high (can be >80%)[3] |
| Purity of Product | May require extensive purification | High, due to enzyme specificity |
| Byproducts | Water | Water |
| Solvent | Often excess alcohol or a non-polar solvent | Organic solvents or solvent-free systems |
| Environmental Impact | Use of corrosive acids, high energy consumption | Biodegradable catalyst, lower energy consumption |
| Cost | Lower catalyst cost | Higher initial enzyme cost (can be offset by reuse) |
Delving Deeper: Experimental Protocols
Below are detailed methodologies for both chemical and enzymatic synthesis routes, adapted from established protocols for similar ester compounds.
Chemical Synthesis: Fischer Esterification Protocol
This protocol is adapted from the standard Fischer esterification procedure.[1][4]
Materials:
-
Borneol
-
Isovaleric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine borneol (1 equivalent), isovaleric acid (1.2 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-10 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Enzymatic Synthesis: Lipase-Catalyzed Esterification Protocol
This protocol is based on general procedures for lipase-catalyzed ester synthesis.
Materials:
-
Borneol
-
Isovaleric acid
-
Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica lipase B)
-
An organic solvent (e.g., hexane (B92381) or a solvent-free system)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker
-
Filtration apparatus
Procedure:
-
In a screw-capped flask, dissolve borneol (1 equivalent) and isovaleric acid (1-1.5 equivalents) in a suitable organic solvent (e.g., hexane). Alternatively, the reaction can be run solvent-free.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If not using a solvent-free system, molecular sieves can be added to the reaction mixture to absorb the water produced and drive the equilibrium towards ester formation.
-
Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 40-50 °C).
-
Monitor the conversion of reactants to this compound using GC or HPLC.
-
Upon reaching the desired conversion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.
-
The solvent (if used) can be removed under reduced pressure to yield the crude product.
-
Further purification, if necessary, can be achieved by vacuum distillation.
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflows for the chemical and enzymatic synthesis of this compound.
References
Relative Abundance of Bornyl Isovalerate in Wild Versus Cultivated Valeriana officinalis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical constituent bornyl isovalerate in wild versus cultivated Valeriana officinalis. While direct comparative studies on the relative abundance of this compound are limited, this document synthesizes available data on the chemical profiles of wild and cultivated valerian essential oils, with a focus on bornyl esters. Experimental protocols for the analysis of these compounds and insights into their biosynthesis are also detailed to support further research and drug development.
Data Summary: Essential Oil Composition
| Plant Type | Key Compound | Relative Abundance (%) | Noteworthy Observations | Reference |
| Wild V. officinalis | Bornyl Acetate | Up to 29.08% | Wild populations often exhibit a higher content of essential oils overall compared to cultivated forms.[1] The composition can be highly variable depending on the geographical origin and specific chemotype. | [1] |
| Cultivated V. officinalis | Bornyl Acetate | Up to 33.7% in some cultivated samples; around 15.61% in 'Lubelski' cultivar. | Cultivated varieties, such as the 'Lubelski' cultivar, may be selected for specific chemical profiles, which can lead to variations in the content of individual compounds compared to wild populations.[1][2] | [1][2] |
| Wild V. officinalis | Myrtenyl Isovalerate | 1.1 - 2.5% | While not this compound, the presence of other isovalerate esters suggests the biosynthetic machinery for their production is active in wild plants. | [2] |
| Cultivated V. officinalis | This compound | 0.5 - 1.2% | One study on cultivated valerian reported this range for this compound. | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in analytical methods, plant origin, and harvesting time. The lack of a side-by-side analysis of this compound in wild and cultivated plants in a single study represents a significant data gap.
Experimental Protocols
The analysis of this compound and other volatile compounds in Valeriana officinalis is primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS).
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from Valeriana officinalis roots is hydrodistillation.
-
Sample Preparation: Dried and powdered root material is used.
-
Apparatus: A Clevenger-type apparatus is typically employed.
-
Procedure:
-
A known quantity of the powdered root is placed in a flask with distilled water.
-
The mixture is heated to boiling.
-
The steam and volatile compounds are condensed.
-
The essential oil is collected from the graduated tube of the Clevenger apparatus.
-
The oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperatures (e.g., 4°C) until analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a representative GC-MS protocol for the analysis of Valeriana officinalis essential oil.
-
Instrumentation: An Agilent HP-6890 gas chromatograph coupled with an Agilent HP-5973 mass selective detector is a suitable instrument.[4]
-
Column: A HP-5MS fused silica (B1680970) column (30 m × 0.25 mm i.d., 0.25 μm film thickness) is commonly used.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Injector and Detector Temperatures: Injector temperature is set to 200°C and the detector temperature to 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 3°C/min.
-
Final hold: Hold at 250°C for 10 minutes.[4]
-
-
Mass Spectrometry Parameters:
-
Component Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and databases such as Wiley and NIST.
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound involves the convergence of the terpenoid and amino acid degradation pathways.
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comparative study of this compound in wild and cultivated Valeriana officinalis.
Caption: Workflow for comparing this compound content.
References
Safety Operating Guide
Safe Disposal of Bornyl Isovalerate: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical waste are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of bornyl isovalerate, reinforcing a culture of safety that extends beyond the product's application.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to understand the properties of this compound and to handle it in a controlled environment. While not classified as hazardous under Regulation (EC) No 1272/2008, it is prudent to treat it as a chemical requiring careful handling.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[1]
-
Hand Protection: Use chemical-resistant gloves tested according to standards like EN 374.[1]
-
Clothing: Wear a standard laboratory coat.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in work areas.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep the chemical away from heat, sparks, and open flames as it is a combustible material.[3][4]
Physical and Chemical Properties
Understanding the quantitative properties of this compound is essential for its safe management.
| Property | Value |
| Flash Point | 110.00 °C (230.00 °F)[2] |
| Vapor Pressure | 0.12 mmHg @ 25.00 °C[2] |
| Specific Gravity | 0.943 to 0.955 @ 25.00 °C[2] |
| Molecular Formula | C₁₅H₂₆O₂ |
| CAS Number | 76-50-6[1] |
Step-by-Step Disposal Protocol
The disposal of any chemical, regardless of its hazard classification, must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Generators are responsible for determining if their waste is hazardous.[5][7] The following procedure provides a framework for compliant disposal.
Step 1: Waste Characterization
-
Consult your institution's Environmental Health and Safety (EHS) office and the Safety Data Sheet (SDS) to determine if the waste this compound must be managed as a hazardous waste according to local and federal regulations.[5][8]
-
Due to its nature as a laboratory chemical, it is best practice to manage it through your institution's chemical waste program.
Step 2: Waste Collection
-
Collect waste this compound, including any contaminated materials from spills, in a dedicated waste container.[9]
-
Do not mix it with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes must be stored separately.[10]
-
Crucially, do not dispose of this compound down the sink or in the regular trash. [4][10] This can lead to environmental contamination and non-compliance with regulations.
Step 3: Container Selection and Labeling
-
Use a container that is in good condition, leak-proof, and chemically compatible with this compound.
-
Securely close the container when not adding waste.
-
Label the container clearly. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "Waste this compound".
-
The composition and approximate concentration of the contents.
-
Relevant hazard information (e.g., "Combustible," "Irritant").
-
The date accumulation started.
-
Step 4: On-Site Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be secure, under the control of laboratory personnel, and away from drains or incompatible materials.[9][10]
Step 5: Arrange for Final Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the waste container.[9]
-
Follow their specific procedures for waste hand-off and documentation.
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure it is well-ventilated.[9]
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain and Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Collect Waste: Carefully scoop or sweep the absorbed material into a designated, labeled waste container for proper disposal.[9]
-
Decontaminate: Clean the spill area as appropriate.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. isothis compound, 7779-73-9 [thegoodscentscompany.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. benchchem.com [benchchem.com]
- 10. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
